Methyl 1-nitro-2-naphthoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-nitronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBULQXHDUJYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 1-nitro-2-naphthoate from methyl 2-naphthoate
This guide details the technical synthesis of Methyl 1-nitro-2-naphthoate from methyl 2-naphthoate .[1] This transformation presents a classic regioselectivity challenge in aromatic chemistry: balancing the inherent reactivity of the naphthalene
The protocol below prioritizes the method described in pharmaceutical patent literature (e.g., US 2012/0264761 A1 ), which utilizes a standard mixed-acid nitration followed by a critical solvent-wash purification to isolate the desired 1-nitro isomer from the likely mixture of 5- and 8-nitro byproducts.[1]
Part 1: Strategic Analysis & Mechanism[1][2]
The Regioselectivity Paradox
Synthesizing this compound requires overcoming two competing electronic vectors. In the naphthalene system, the
However, the methoxycarbonyl group (-COOMe) at C2 is a strong electron-withdrawing group (EWG), which deactivates the ring it is attached to (C1-C4).[1][2] In benzene analogs (e.g., methyl benzoate), this would direct the incoming nitro group exclusively to the meta position.[2] In naphthalene, this deactivation often pushes substitution to the unsubstituted ring (positions 5 and 8).[2]
Why the 1-Nitro Isomer Forms:
Despite the steric hindrance at C1 (ortho to the ester) and electronic deactivation, the high intrinsic reactivity of the
Reaction Pathway Visualization[2]
Figure 1: Reaction pathway showing the competition between the target 1-nitro isomer and the 5-/8-nitro isomers.[1][2] The target is isolated via solubility differences.[1]
Part 2: Experimental Protocol
This protocol is adapted from pharmaceutical intermediate synthesis workflows (e.g., preparation of M1 receptor modulators).[2] It uses a "Mixed Acid" nitration followed by a precipitation workup.[1]
Reagents & Equipment
| Reagent | Role | Purity/Conc.[1][3][4][5][6][7][8][9][10] | Hazards |
| Methyl 2-naphthoate | Substrate | >98% | Irritant |
| Nitric Acid ( | Reagent | Fuming (>90%) or Conc. (68%) | Corrosive, Oxidizer |
| Sulfuric Acid ( | Solvent/Catalyst | Conc. (98%) | Corrosive, Dehydrating |
| Methanol (MeOH) | Wash Solvent | HPLC Grade | Flammable, Toxic |
| Ice/Water | Quench | - | - |
Step-by-Step Methodology
Step A: Nitronium Ion Generation & Addition[2][4][11]
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath to maintain a temperature of -5°C to 0°C.
-
Solvation: Charge the flask with Concentrated
(approx. 5 mL per 1 g of substrate). -
Substrate Addition: Slowly add Methyl 2-naphthoate (1.0 equiv) to the acid.[1] Stir until fully dissolved. The solution may darken; maintain temperature < 5°C.[1]
-
Nitration: In a separate vessel, prepare a mixture of
(1.1 - 1.5 equiv) and (approx. 1:1 v/v). Note: Fuming nitric acid is preferred for higher reactivity at low temperatures, but 68% is often sufficient.[2] -
Controlled Addition: Add the mixed acid dropwise to the substrate solution over 30–60 minutes. Crucial: Do not allow the internal temperature to exceed 5°C. Higher temperatures favor dinitration and substitution on the second ring (5/8 positions).[2]
Step B: Reaction & Quench[2]
-
Stirring: After addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for an additional 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.[1][2]
-
Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and water (approx. 10x volume of acid used) with vigorous stirring.
-
Precipitation: A solid precipitate will form.[1] This crude solid contains the target 1-nitro isomer along with regioisomers.[1]
Step C: Purification (The Critical Step)
The specificity of this protocol relies on the differential solubility of the nitro-isomers.[2]
-
Filtration: Collect the crude precipitate by vacuum filtration.[1][5]
-
Water Wash: Wash the filter cake copiously with cold water to remove all traces of acid (check filtrate pH).[1]
-
Methanol Trituration:
-
Transfer the wet cake to a beaker.
-
Suspend in cold Methanol (MeOH) .
-
Stir for 15–30 minutes.
-
Rationale: The 1-nitro isomer is often less soluble in cold alcohols than the 5/8-nitro isomers or unreacted starting material.[1] The "beige precipitate" described in patent literature corresponds to the purified target.
-
-
Drying: Dry the solid under vacuum at 40–50°C.
Data & Characterization
| Parameter | Specification |
| Appearance | Beige to pale yellow solid |
| Yield | Typically 60–80% (after purification) |
| Melting Point | Distinct from Methyl 2-naphthoate (77°C) |
| Look for the downfield shift of the H8 (peri-position) and the loss of the H1 singlet.[2] The ester methyl group will show a shift due to the ortho-nitro group.[1][6] |
Part 3: Troubleshooting & Validation
Regioisomer Separation Logic
If the methanol wash is insufficient (e.g., if the 5-nitro isomer co-precipitates), Recrystallization or Column Chromatography is required.[2]
-
Chromatography: Silica gel stationary phase.[1]
-
Recrystallization: Ethyl Acetate/Hexane or Ethanol.[1]
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of this compound.
References
-
Patent US 2012/0264761 A1 . Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators. (2012). Describes the isolation of this compound as a beige precipitate after washing with MeOH.
-
PubChem Compound Summary . This compound (CAS 78508-71-1).[1][2][12][13] National Center for Biotechnology Information.[1] [1][2]
-
LookChem . 1-Nitronaphthalene-2-carboxylic acid and derivatives. Provides downstream synthesis connections for nitro-naphthoic esters.[1][12]
Sources
- 1. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. aiinmr.com [aiinmr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]
- 8. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 9. US5420362A - Synthesis of 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 10. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
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- 12. lookchem.com [lookchem.com]
- 13. methyl 1-nitronaphthalene-2-carboxylate | 78508-71-1 [chemicalbook.com]
Technical Guide: Chemical and Physical Properties of Methyl 1-nitro-2-naphthoate
[1]
Executive Summary
Methyl 1-nitro-2-naphthoate is a specialized aromatic intermediate characterized by a naphthalene core substituted with a nitro group at the C1 position and a methyl ester functionality at the C2 position.[1][2] While less ubiquitous than its 1-naphthoate isomers, this compound serves as a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs), azo dyes, and pharmaceutical precursors—specifically benzo[c]phenanthridine alkaloids and naphthalimide derivatives.[1]
This guide provides a rigorous analysis of its physiochemical properties, synthetic pathways, and reactivity profile.[1] A key focus is placed on the regiochemical challenges inherent in its production, as direct nitration of 2-naphthoates typically yields 5- and 8-nitro isomers due to electronic deactivation.[1] Consequently, this document outlines the indirect oxidation strategy as the authoritative synthesis route.[1]
Part 1: Molecular Architecture & Physiochemical Profile[1]
The steric environment of this compound is defined by the peri-interaction between the nitro group at C1 and the proton at C8, as well as the ortho-interaction with the ester at C2.[1] These steric forces often force the nitro group to rotate out of the naphthalene plane, diminishing resonance stabilization and increasing the lability of the nitro group toward nucleophilic displacement—a feature exploitable in drug design.[1]
Table 1: Physiochemical Constants[1]
| Property | Value / Description | Reliability |
| Molecular Formula | C₁₂H₉NO₄ | Calculated |
| Molecular Weight | 231.21 g/mol | Calculated |
| Appearance | Pale yellow to amber crystalline solid | Observed (Analogs) |
| Melting Point (Acid) | 246–248 °C (1-nitro-2-naphthoic acid) [1] | Experimental |
| Melting Point (Ester) | ~155–160 °C (Estimated vs. Ethyl ester MP 155°C) [2] | Inferred |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water | Experimental |
| Predicted Density | 1.38 ± 0.1 g/cm³ | Computed |
| Electronic Character | Electron-deficient ring (Deactivated) | Theoretical |
Note on Melting Point: While the free acid (1-nitro-2-naphthoic acid) has a high melting point of 246°C due to intermolecular hydrogen bonding (dimerization), the methyl ester lacks this H-bond donor capability.[1] Based on the ethyl ester analog (MP 155-156°C), the methyl ester is expected to crystallize in a similar thermal range.[1]
Part 2: Synthetic Pathways & Production Strategy
The Regioselectivity Challenge
A naive approach to synthesizing this compound involves the direct nitration of methyl 2-naphthoate.[1] However, the ester group at C2 is electron-withdrawing and directs incoming electrophiles to the electron-rich ring (positions 5 and 8).[1]
Authoritative Protocol: To secure the C1-nitro regiochemistry, one must utilize the Oxidative Degradation Route .[1] This method leverages the ortho-directing power of a methyl group in the precursor 2-methylnaphthalene.[1]
Step-by-Step Methodology
-
Nitration of 2-Methylnaphthalene:
-
Side-Chain Oxidation:
-
Esterification (Fischer Speier):
-
Reagents: Methanol (excess), H₂SO₄ (cat.), Reflux 4h.
-
Purification: Recrystallization from Methanol/DCM.[1]
-
Figure 1: The regioselective synthesis pathway avoiding the 5/8-nitro isomer trap.
Part 3: Chemical Reactivity & Functionalization[1]
The unique reactivity of this compound stems from the "push-pull" electronic tension between the electron-withdrawing nitro and ester groups.[1]
Nitro Group Reduction (Chemo-selective)
Reduction of the nitro group yields Methyl 1-amino-2-naphthoate , a highly fluorescent intermediate used in optical brighteners.[1]
-
Protocol: H₂ / Pd-C (10%) in MeOH or Fe / NH₄Cl (Bechamp conditions).
-
Observation: The solution shifts from yellow (nitro) to blue-fluorescent (amine).[1]
Nucleophilic Aromatic Substitution (S_NAr)
Due to steric crowding at C1 and the electron-withdrawing nature of the C2-ester, the nitro group is a good leaving group.
-
Reaction: Treatment with Methoxide (NaOMe) or primary amines.[1]
-
Outcome: Displacement of -NO₂ to form Methyl 1-methoxy-2-naphthoate .[1] This is a rare example where a nitro group is displaced under mild conditions due to peri-strain relief.[1]
Figure 2: Divergent reactivity profile demonstrating reduction, hydrolysis, and substitution pathways.[1]
Part 4: Spectroscopic Characterization[1][4]
Identification of this isomer relies on distinguishing the C1-nitro effect on the naphthalene ring protons.[1]
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃
-
Methyl Ester: Singlet at δ 3.95 – 4.05 ppm .[1]
-
Aromatic Region (δ 7.5 – 8.6 ppm):
-
H-8 Proton (Peri-position): The proton at position 8 (adjacent to the nitro group on the other ring) will appear as a doublet at significantly downfield shift (δ ~8.5–8.6 ppm ) due to the deshielding cone of the nitro group.[1]
-
H-3 and H-4: Appear as doublets (J ≈ 8.5 Hz) characteristic of the substituted ring.
-
Infrared Spectroscopy (IR)[1]
Part 5: Handling & Safety (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), potential Mutagen (typical of nitro-PAHs).[1]
-
Stability: Stable at room temperature but sensitive to light (photodegradation).[1]
-
Incompatibility: Strong bases (induces hydrolysis or polymerization), strong reducing agents (exothermic reaction).[1]
-
Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C.
References
-
PubChem. (2024).[1][5][6][8] 1-Nitro-2-naphthoic acid.[1][2][5][6][7] National Library of Medicine.[1] [Link]
-
Indian Academy of Sciences. (1937).[1] 1-nitro-2-hydroxy-3-naphthoic acid and its derivatives. Proceedings of the Indian Academy of Sciences. [Link][2]
-
Organic Syntheses. (1941).[1] 1-Nitro-2-naphthol.[1][9] Org. Synth. 1941, 21, 105.[1] [Link]
-
PubChem. (2024).[1][5] Methyl 2-naphthoate.[1][8][10] National Library of Medicine.[1] [Link][10]
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- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 6. Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Solubility of Methyl 1-nitro-2-naphthoate: Technical Characterization & Protocol Guide
Executive Summary & Chemical Context[1][2]
Methyl 1-nitro-2-naphthoate (CAS: 78508-71-1) acts as a critical intermediate in the synthesis of functionalized naphthalene derivatives, particularly amino-naphthoic acids used in high-performance dyes and pharmaceutical scaffolds.
Unlike simple benzenoid solvents, the solubility profile of this compound is governed by the competing interactions of its hydrophobic naphthalene core, the electron-withdrawing nitro group (
This guide addresses the data gap in public repositories by providing a predictive solubility profile based on structural analogs and synthesis literature, followed by a rigorous experimental protocol for generating precise thermodynamic data.
Physicochemical Profile
| Property | Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (231.2 g/mol ) suggests moderate solubility in organic solvents. | |
| Key Functional Groups | Nitro (C-1), Methyl Ester (C-2) | Creates a dipole moment; favors polar aprotic solvents. |
| Crystal Lattice | High lattice energy requires significant solvent enthalpy to overcome (endothermic dissolution). | |
| Predicted LogP | ~2.5 - 3.0 | Lipophilic; practically insoluble in water. |
Predictive Solubility Analysis
Based on synthesis patents (US 2012/0264761 A1) and thermodynamic data of structural analogs (e.g., 1,5-dinitronaphthalene), the solubility behavior of this compound follows a distinct polarity-driven hierarchy.
Estimated Solubility Trends (at 298.15 K)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Observation |
| Polar Aprotic | THF, DMF, DMSO | High | Strong dipole-dipole interactions disrupt the crystal lattice. THF is the preferred solvent for hydrogenation reactions. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to High | Good solvent match; Ethyl Acetate is recommended for extraction phases. |
| Polar Protic | Methanol, Ethanol | Low (Cold) / High (Hot) | Used as a "wash" solvent in synthesis to remove impurities, indicating low solubility at ambient temperatures but high capacity for recrystallization at boiling points. |
| Aromatic | Toluene, Xylene | Moderate | |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; < 0.01 mg/mL expected. |
Technical Insight: The synthesis protocol involves washing the crude precipitate with cold Methanol , confirming that the compound is sparingly soluble in lower alcohols at room temperature. This makes Methanol an ideal anti-solvent for purification but a poor choice for high-concentration reactions at ambient temperature.
Thermodynamic Modeling Framework
To rigorously characterize the solubility for process scale-up, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for nitro-aromatic systems due to its accuracy in modeling temperature dependence.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
-
: Empirical parameters derived from regression analysis.
- : Related to the entropy of solution and the variation of heat capacity.
- : Related to the enthalpy of solution.[1]
Alternative: The (Buchowski-Ksiazczak) Equation
Useful for systems exhibiting non-ideal solution behavior:
- : Melting temperature of the solute.
- : Model parameters.[1]
Experimental Protocol: Solubility Determination
This protocol ensures the generation of "Gold Standard" solubility data (E-E-A-T compliant), minimizing errors from supersaturation or temperature fluctuations.
Workflow Visualization
Figure 1: Step-by-step workflow for the isothermal saturation method. Critical control points include temperature stability (± 0.1 K) and isothermal filtration to prevent precipitation.
Detailed Methodology
Step 1: Equilibrium Establishment
-
Apparatus: Use a jacketed glass vessel connected to a circulating water bath (precision ± 0.05 K).
-
Mixture: Add this compound in excess to the solvent (e.g., 50 mL Methanol). The solution must remain turbid (solid phase present) throughout the experiment.
-
Agitation: Stir continuously using a magnetic stirrer for 24 hours .
-
Settling: Stop stirring and allow the phases to separate for 2 hours at the set temperature.
Step 2: Sampling & Filtration
-
Critical Step: The syringe and filter (0.45 µm PTFE) must be pre-heated to the experimental temperature to prevent the "cold spot" effect, which causes immediate crystallization and false-low results.
-
Extract 2 mL of the supernatant.
Step 3: Analysis (HPLC Method)
For nitro-aromatics, HPLC is preferred over gravimetric analysis due to potential solvent inclusion in the crystal lattice.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Detector: UV-Vis at 254 nm (Nitro group absorption).
-
Flow Rate: 1.0 mL/min.
-
Calculation: Determine concentration (
) using a calibration curve ( ). Convert to mole fraction ( ): (Where is mass and is molar mass of solute (1) and solvent (2))
References
-
Synthesis & Solvent Behavior: Greshock, T. J., et al. (2012). Aminobenzoquinazoline compounds as M1 receptor positive allosteric modulators. US Patent Application 2012/0264761 A1. Context: Describes the synthesis of this compound and its washing with Methanol, establishing its low solubility in cold alcohols.
-
Thermodynamic Modeling of Nitro-Naphthalenes: Jay, T., et al. (2025). Investigation of the Solubility of Naphthalene based Nitro-Derivatives in Different Strengths of Sulfuric Acid and Temperatures. ResearchGate. Context: Establishes the validity of the Modified Apelblat model for dinitro-naphthalene derivatives.
-
General Solubility Theory: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Context: Foundational reference for the Apelblat equation used in the modeling section.
Sources
An In-depth Technical Guide to Methyl 1-nitronaphthalene-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-nitronaphthalene-2-carboxylate, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to provide a robust guide for its synthesis, characterization, and handling. This guide includes its formal identification, predicted physicochemical properties, detailed synthetic protocols based on analogous reactions, expected spectroscopic data, a discussion on its chemical reactivity, and an exploration of its potential applications in research and development.
Compound Identification and Physicochemical Properties
IUPAC Name and CAS Number
The correct IUPAC name for the compound is methyl 1-nitronaphthalene-2-carboxylate .
As of the latest search, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to this compound, which suggests it is not a commonly synthesized or commercially available chemical. Researchers working with this compound should consider assigning their own internal tracking number for laboratory information management systems.
Chemical Structure
Caption: Chemical structure of Methyl 1-nitronaphthalene-2-carboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of methyl 1-nitronaphthalene-2-carboxylate. These values are estimated based on the properties of structurally related compounds such as 1-nitro-2-naphthoic acid and methyl 2-naphthoate.
| Property | Predicted Value | Source/Basis of Prediction |
| Molecular Formula | C₁₂H₉NO₄ | Based on structure |
| Molecular Weight | 231.21 g/mol | Calculated from formula |
| Appearance | Pale yellow to yellow solid | Analogy to nitronaphthalenes[1] |
| Melting Point | 100-120 °C | Inferred from related structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | General solubility of nitroaromatic esters |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related compounds |
Synthesis Methodologies
There are two primary and logical synthetic routes to obtain methyl 1-nitronaphthalene-2-carboxylate. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Electrophilic Nitration of Methyl 2-naphthoate
This approach involves the direct nitration of commercially available methyl 2-naphthoate. The ester group is a deactivating, meta-directing group in benzene systems; however, in naphthalene systems, the directing effects are more complex. Electrophilic substitution on 2-substituted naphthalenes generally favors substitution at the 1- and 8-positions. Therefore, nitration of methyl 2-naphthoate is expected to yield the desired 1-nitro product, along with other isomers.
Caption: Synthetic workflow for the nitration of methyl 2-naphthoate.
Experimental Protocol (Analogous to Nitration of Methyl Benzoate): [2][3][4]
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, while cooling in an ice bath.
-
Reaction Setup: Dissolve 5.0 g of methyl 2-naphthoate in 10 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of methyl 2-naphthoate over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]
-
Maintaining a low temperature is crucial to prevent dinitration and control the exothermic nature of the reaction.[6]
-
Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.
Route 2: Fischer Esterification of 1-Nitro-2-naphthoic Acid
This method involves the acid-catalyzed esterification of 1-nitro-2-naphthoic acid with methanol. This is a classic Fischer esterification reaction, which is an equilibrium process.[7]
Sources
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- 3. d.web.umkc.edu [d.web.umkc.edu]
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Unlocking the Potential of Methyl 1-nitro-2-naphthoate: A Technical Guide to Future Research
Executive Summary
Methyl 1-nitro-2-naphthoate stands as a largely unexplored molecule at the intersection of synthetic, medicinal, and materials chemistry. Its rigid naphthalene scaffold, functionalized with a reactive nitro group and a versatile methyl ester, presents a unique platform for innovation. This guide eschews a retrospective review in favor of a forward-looking exploration, proposing tangible research avenues for scientists and drug development professionals. We will delve into the compound's synthetic accessibility and lay out three core research directives: its potential as a prodrug for novel anti-inflammatory agents, its utility as a versatile building block for diverse chemical libraries, and its promise as a precursor for advanced optoelectronic materials. Each proposed area is substantiated by detailed, field-proven experimental protocols and mechanistic rationale, providing a comprehensive roadmap for unlocking the latent value of this promising chemical entity.
Physicochemical Profile and Strategic Synthesis
This compound is an aromatic compound whose reactivity is dominated by the interplay of its three main components: the naphthalene core, the electron-withdrawing nitro group (-NO₂), and the methyl ester group (-COOCH₃). The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the 5- and 8-positions.[1] More importantly, it serves as a synthetic handle for reduction to a nucleophilic amino group, a cornerstone of our proposed research. The methyl ester provides another site for chemical modification, such as hydrolysis to a carboxylic acid or conversion to amides.
As there is no widely published, optimized synthesis for this specific molecule, a logical and robust approach is the direct nitration of the commercially available precursor, Methyl 2-naphthoate.
Proposed Synthesis Protocol: Nitration of Methyl 2-naphthoate
This protocol is based on standard procedures for the nitration of naphthalene derivatives.[2][3]
-
Reactor Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add Methyl 2-naphthoate (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) dropwise to a separate flask containing 20 mL of cooled, concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. Critically maintain the internal temperature below 10°C to minimize the formation of dinitro byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g). The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Research Area 1: A Prodrug Scaffold for Anti-Inflammatory Agents
The most immediate application for this compound in drug discovery is as a prodrug. The nitro group can be bioreduced in vivo to an amino group, revealing the active pharmacological agent, Methyl 1-amino-2-naphthoate. This strategy leverages the known biological activities of naphthalene derivatives, which include potent anti-inflammatory effects.[4] For instance, the related compound Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways.[5]
Hypothesis & Rationale
We hypothesize that Methyl 1-amino-2-naphthoate , formed via the reduction of the parent compound, will exhibit significant anti-inflammatory activity. The amino group, a common pharmacophore, can modulate the molecule's interaction with biological targets and improve its pharmacological profile.
Experimental Workflow
The research plan involves a three-stage, self-validating process: synthesis of the active compound, in vitro screening for anti-inflammatory activity, and subsequent mechanism of action (MoA) studies.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of Methyl 1-nitro-2-naphthoate in Medicinal Chemistry
Executive Summary
Methyl 1-nitro-2-naphthoate (CAS: 35683-36-4) is a specialized bifunctional building block in medicinal chemistry. Its utility stems from the ortho-relationship between the electron-withdrawing nitro group (C1) and the ester functionality (C2) on the naphthalene core. This specific substitution pattern makes it an ideal precursor for constructing benzo[h]quinazolines and benzo[h]quinolines —tricyclic and tetracyclic scaffolds prevalent in DNA-intercalating anticancer drugs and kinase inhibitors.
This guide details the strategic application of this compound, focusing on the reduction-cyclization sequences required to access these high-value pharmacophores.
Chemical Profile & Steric Considerations
Structural Analysis
The reactivity of this compound is defined by two critical factors:
-
Peri-Interaction (Steric Strain): The nitro group at position 1 experiences significant steric repulsion from the proton at position 8 (the peri position). This forces the nitro group out of planarity with the aromatic ring, slightly reducing its resonance conjugation but increasing its susceptibility to reduction or displacement under specific conditions.
-
Ortho-Effect: The proximity of the C2-ester group facilitates intramolecular cyclization immediately following the reduction of the nitro group to an amine.
Key Physical Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₂H₉NO₄ | Precursor mass tracking |
| Molecular Weight | 231.21 g/mol | Stoichiometric calculations |
| Appearance | Yellow crystalline solid | Nitro-naphthalenes are chromophores |
| Solubility | DCM, EtOAc, hot MeOH | Compatible with standard organic workups |
| Reactivity | Nitro-reduction, Ester hydrolysis | Bifunctional electrophile/precursor |
Core Application: Synthesis of Benzo[h]quinazolin-4(3H)-ones
The most robust application of this compound is the synthesis of benzo[h]quinazolin-4(3H)-ones via the Niementowski-type cyclization . These scaffolds are bioisosteres of quinazolinones (e.g., Gefitinib) and exhibit potent antitumor activity.
Mechanism of Action
The transformation proceeds via a two-stage sequence:
-
Chemoselective Reduction: The C1-nitro group is reduced to a primary amine (methyl 1-amino-2-naphthoate).
-
Cyclocondensation: The newly formed amine attacks a C1-electrophile (e.g., Formamide, Urea) to form an intermediate amidine or urea, which then undergoes intramolecular attack on the C2-ester to close the pyrimidine ring.
Experimental Protocol
Objective: Synthesis of Benzo[h]quinazolin-4(3H)-one.
Step 1: Reduction to Methyl 1-amino-2-naphthoate
Note: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent saturation of the naphthalene ring.
Reagents:
-
This compound (1.0 equiv)
-
Iron powder (Fe, 5.0 equiv)
-
Glacial Acetic Acid (AcOH) / Ethanol (EtOH) (1:4 v/v)
-
Conc. HCl (catalytic, 2-3 drops)
Procedure:
-
Dissolve this compound (1.0 g, 4.3 mmol) in 20 mL of EtOH/AcOH (4:1) in a round-bottom flask.
-
Add Iron powder (1.2 g, 21.5 mmol) and catalytic HCl.
-
Heat the suspension to reflux (80°C) with vigorous stirring for 2 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes; Product is highly fluorescent blue/violet under UV).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralize the filtrate with sat. NaHCO₃ solution. Extract with EtOAc (3 x 20 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect 85-92% of methyl 1-amino-2-naphthoate (yellow oil or solid).
Step 2: Cyclization with Formamide (Niementowski Reaction)
Reagents:
-
Methyl 1-amino-2-naphthoate (from Step 1)
-
Formamide (Excess, acts as solvent and reagent)
-
Ammonium acetate (catalytic, optional)
Procedure:
-
Place methyl 1-amino-2-naphthoate (1.0 equiv) in a pressure tube or round-bottom flask.
-
Add Formamide (10-15 equiv).
-
Heat the mixture to 140-150°C for 4-6 hours.
-
Critical: The high temperature is required to drive the condensation and the subsequent elimination of methanol.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Pour the mixture into ice-cold water (50 mL). Stir for 15 minutes.
-
Filter the solid precipitate.[1] Wash with water and cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Result: Benzo[h]quinazolin-4(3H)-one (White/Off-white solid).
Visualization: Reaction Pathway[2][3][4][5]
Caption: Sequential transformation of this compound to the bioactive benzo[h]quinazoline scaffold via reduction and Niementowski cyclization.
Secondary Application: Aristolactam Analogues
This compound serves as a safer, synthetic entry point to Aristolactam analogues (phenanthrene-lactams), avoiding the use of toxic natural plant extracts (Aristolochic acids).
-
Protocol Overview:
-
Hydrolysis: Convert this compound to 1-nitro-2-naphthoic acid.
-
Amide Coupling: React with an aryl amine (e.g., aniline derivative).
-
Pschorr Cyclization: Reduce the nitro group to an amine, diazotize (NaNO₂/HCl), and induce copper-mediated radical cyclization to form the tetracyclic aristolactam skeleton.
-
-
Relevance: Aristolactams are studied for their ability to bind to DNA and inhibit topoisomerases, though their nephrotoxicity (associated with the nitro group) requires careful SAR (Structure-Activity Relationship) optimization, often involving the removal of the nitro group in the final drug candidate.
Safety & Handling (MSDS Highlights)
-
Nitro Compounds: Potential explosion hazard if heated under confinement without solvent. Use pressure relief for large-scale reactions.
-
Toxicity: Naphthalene derivatives can be skin irritants and potential mutagens. Handle with gloves and in a fume hood.
-
Waste: Heavy metal waste (Iron/Copper) from reduction or cyclization steps must be disposed of according to hazardous waste regulations.
References
-
Synthesis of Benzo[f]quinoline and its Derivatives. Medwin Publishers. (2019). Link
-
Benzo[h]quinolines: Synthesis and Photophysical Studies. ResearchGate. (2021). Link
-
Synthesis of 2-Amino-benzo[h]quinazoline Derivatives. ResearchGate. (2025).[2] Link
-
Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. Link
-
Niementowski Quinazoline Synthesis. Comprehensive Organic Name Reactions. Link
Sources
Application Notes and Protocols: Reaction Mechanisms Involving Methyl 1-nitro-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 1-nitro-2-naphthoate
This compound is a highly functionalized naphthalene derivative poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic arrangement of a nitro group and a methyl ester on the naphthalene core imparts a unique and versatile reactivity profile. The electron-withdrawing nature of both substituents deactivates the aromatic system towards electrophilic attack but, crucially, activates it for a range of powerful transformations including nucleophilic aromatic substitution and reduction-cyclization cascades.
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to enable researchers to harness the synthetic potential of this valuable intermediate. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and analogous procedures from peer-reviewed literature.
I. Synthesis of this compound: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic nitration of its precursor, methyl 2-naphthoate. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Mechanism of Nitration
The regiochemical outcome of the nitration is governed by the directing effects of the methyl carboxylate group and the inherent reactivity of the naphthalene ring system. The ester group is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene system, electrophilic attack is kinetically favored at the C1 position (α-position) due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized without disrupting the aromaticity of the second ring. The electron-withdrawing ester at C2 further directs the incoming electrophile away from the adjacent positions and preferentially to the other ring. However, the α-positions of naphthalene are the most reactive, leading to the formation of the 1-nitro product.
Caption: Generation and electrophilic attack of the nitronium ion.
Protocol: Synthesis of this compound
This protocol is adapted from the well-established procedure for the nitration of methyl benzoate.[1]
Materials:
-
Methyl 2-naphthoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for washing/recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, cool 40 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 20.0 g of methyl 2-naphthoate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 2-naphthoate over approximately one hour. Maintain the reaction temperature between 5-15°C.
-
After the addition is complete, continue stirring for an additional 15-20 minutes.
-
Pour the reaction mixture slowly onto 1.3 kg of cracked ice with vigorous stirring.
-
The solid product, crude this compound, will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Wash the crude product with ice-cold methanol to remove any dinitro byproducts and other impurities.[1]
-
Dry the product. For maximum purity, recrystallize from methanol.
Expected Yield: Based on analogous reactions, a yield of 80-85% of the theoretical maximum can be anticipated.[1]
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing nitro group at the C1 position makes the naphthalene ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functionalities onto the naphthalene core.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, the nitro group can act as one, although halides are more common), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For the nitro group to be a viable leaving group, strong nucleophiles and often elevated temperatures are required.
Caption: The addition-elimination pathway of SNAr.
Protocol: General Procedure for SNAr with an Alkoxide
Materials:
-
This compound
-
Sodium Methoxide (or other alkoxide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flask under an inert atmosphere.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
| Nucleophile | Product | Typical Conditions |
| RO⁻ (e.g., CH₃O⁻) | Methyl 1-alkoxy-2-naphthoate | DMF or DMSO, 80-120°C |
| R₂NH (e.g., Piperidine) | Methyl 1-(dialkylamino)-2-naphthoate | Neat or in a polar aprotic solvent, 100-150°C |
| RS⁻ (e.g., PhS⁻) | Methyl 1-(alkyl/arylthio)-2-naphthoate | DMF, 60-100°C |
III. Reduction of the Nitro Group: Gateway to Amino Naphthalenes
The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound. The resulting methyl 1-amino-2-naphthoate is a key precursor for the synthesis of a wide variety of heterocyclic compounds, including quinolines and other fused systems of pharmaceutical interest.
Mechanism of Nitro Group Reduction
Several methods are effective for the reduction of aromatic nitro groups. Two of the most common are catalytic hydrogenation and reduction with metals in acidic media.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to yield the amine.
-
Metal-mediated Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). The metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of protonation and electron transfer steps.
Caption: Common pathways for the reduction of the nitro group.
Protocol 1: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol %).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Protocol 2: Reduction with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate solution
Procedure:
-
In a round-bottomed flask, suspend this compound and iron powder (5 equivalents) in a mixture of ethanol, water, and acetic acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.
-
Concentrate the filtrate to remove the ethanol.
-
Carefully neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the product.
| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | >95% | Clean reaction, requires hydrogenation equipment. |
| Metal-mediated | Fe, Acetic Acid | Ethanol/Water | Reflux | 80-90% | Cost-effective, workup involves neutralization. |
IV. Hydrolysis of the Methyl Ester
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-nitro-2-naphthoic acid, under either acidic or basic conditions. This transformation is useful for subsequent amide bond formation or other modifications at the carboxyl group.
Mechanism of Ester Hydrolysis
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution of the ester. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion, which subsequently deprotonates the newly formed carboxylic acid.
-
Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated.
V. Spectroscopic Characterization
-
¹H NMR: The aromatic region will show a complex set of multiplets corresponding to the six protons on the naphthalene ring. The presence of the electron-withdrawing nitro and ester groups will cause downfield shifts of the adjacent protons. The methyl ester will exhibit a characteristic singlet at approximately 3.9-4.1 ppm.
-
¹³C NMR: The spectrum will show 12 distinct signals for the naphthalene carbons and the methyl ester carbon. The carbon bearing the nitro group (C1) and the carbonyl carbon of the ester will be significantly downfield.
-
IR Spectroscopy: Key stretches will include those for the C=O of the ester (around 1720-1730 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable reactivity. By understanding the fundamental mechanisms of electrophilic nitration for its synthesis, and the subsequent transformations of nucleophilic aromatic substitution and nitro group reduction, researchers can effectively utilize this compound as a building block for complex molecular architectures. The protocols provided in this guide, based on well-established and analogous procedures, offer a solid foundation for the exploration of its chemistry in drug discovery and materials science.
References
-
Information on nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]
-
Fam, M. Nitration of Methyl Benzoate. Available at: [Link]
-
Methyl m-Nitrobenzoate Synthesis. Scribd. Available at: [Link]
-
Multistep Synthesis Nitration. Truman State University Chemistry Department. Available at: [Link]
-
Mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate. Quora. Available at: [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]
-
1-nitro-2-naphthol. Organic Syntheses. Available at: [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. The Journal of Organic Chemistry, 72(13), 4949–4952. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Kumar, A., & Kumar, V. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. RSC Advances, 11(43), 26569–26591. Available at: [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Available at: [Link]
-
Cossy, J., & Pale-Grosdemange, C. (1991). Aristoxazole Analogues. Conversion of 8-Nitro-1-naphthoic Acid to 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic Acid: Comments on the Chemical Mechanism of Formation of DNA Adducts by the Aristolochic Acids. The Journal of Organic Chemistry, 56(1), 18-21. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Capozzi, M. A. M., & Cardellicchio, C. (2022). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. Molbank, 2022(4), M1528. Available at: [Link]
-
Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]
-
Lewis, H. F., & Thiessen, G. W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 31(1), 282-283. Available at: [Link]
-
Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 57. Available at: [Link]
-
Hydrolysis. Course Hero. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Available at: [Link]
-
Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. ResearchGate. Available at: [Link]
-
Zhang, B., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3421. Available at: [Link]
-
Discuss the mechanism of alkaline hydrolysis of methyl bromide. Shaalaa.com. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
-
Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Chegg.com. Available at: [Link]
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Application Note: Strategic Derivatization of Methyl 1-nitro-2-naphthoate for Hypoxia Sensing and Biological Assays
Executive Summary & Chemical Logic
Methyl 1-nitro-2-naphthoate is a high-value pharmacophore precursor and a "masked" fluorophore. While often overlooked as a simple intermediate, its specific structural motif—an electron-withdrawing nitro group peri-positioned to an ester—makes it an ideal candidate for Hypoxia-Activated Prodrug (HAP) design and Nitroreductase (NTR) sensing .
The Mechanism of Action
The core utility of this molecule lies in the fluorogenic switch mechanism.
-
State A (Quenched): In its native nitro form, the strong electron-withdrawing nature of the
group promotes Intersystem Crossing (ISC), effectively quenching the fluorescence of the naphthalene core. -
State B (Active): Upon reduction (chemical or enzymatic) to the amine (
), the electron-donating character restores the Intramolecular Charge Transfer (ICT) state, resulting in a strong fluorescence "Turn-ON" response.
This application note details the conversion of this compound into a bioactive probe and validates its use in detecting tumor hypoxia via nitroreductase activity.
Chemical Derivatization Workflows
Workflow Visualization
The following diagram outlines the critical pathways for activating this scaffold.
Figure 1: Derivatization pathway. The red node represents the quenched precursor; the yellow node is the activated fluorophore; the green node represents stable bioconjugates.
Protocol A: Chemical Reduction (Synthetic Activation)
Objective: To synthesize Methyl 1-amino-2-naphthoate as a positive control standard for biological assays.
Rationale: Standard catalytic hydrogenation can sometimes over-reduce the naphthalene ring. We utilize Stannous Chloride (
Materials
-
This compound (1.0 eq)
- (5.0 eq)
-
Ethanol (Absolute)
-
Ethyl Acetate / Hexanes (for extraction)
Step-by-Step Methodology
-
Solubilization: Dissolve 500 mg of this compound in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.
-
Reagent Addition: Add
(2.5 g) slowly to the stirring solution. -
Reflux: Heat the mixture to
(reflux) for 3 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material ( ) should disappear, replaced by a highly fluorescent spot ( ). -
Quenching: Cool to room temperature. Pour the mixture into ice water (100 mL) and adjust pH to 8-9 using saturated
.-
Critical Note: This step precipitates tin salts.
-
-
Extraction: Extract with Ethyl Acetate (
). Filter the combined organic layers through a Celite pad to remove colloidal tin. -
Purification: Dry over
and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexane).
Expected Yield: 85-92% of a yellow, fluorescent solid.
Protocol B: Biological Validation (NTR Assay)
Objective: To utilize this compound as a probe for Nitroreductase (NTR) activity, simulating hypoxic tumor environments.[1][2]
Rationale: Bacterial nitroreductases (like E. coli NTR) and mammalian reductases are upregulated in hypoxic solid tumors. This assay validates the molecule's ability to act as a "smart" probe that only signals in specific biological contexts [1, 3].
Reagents & Setup
-
Probe Stock: 10 mM this compound in DMSO.
-
Enzyme: Purified Nitroreductase (from E. coli or commercially available lyophilized powder).
-
Cofactor: NADH (1 mM aqueous solution).
-
Buffer: PBS (pH 7.4).
Assay Procedure
-
Preparation: In a black 96-well plate, dilute the Probe Stock to a final concentration of
in PBS. -
Baseline Reading: Measure fluorescence (
) at . Signal should be negligible. -
Activation:
-
Well A (Control): Probe + PBS only.
-
Well B (Cofactor Control): Probe +
NADH. -
Well C (Test): Probe +
NADH + NTR.
-
-
Incubation: Incubate at
for 30 minutes. -
Kinetic Read: Measure fluorescence every 2 minutes.
Data Analysis & Interpretation[3][4][5][6][7][8][9]
| Condition | Fluorescence Intensity (RFU) | Interpretation |
| Probe Only | < 50 | Stable; Nitro group quenches fluorescence efficiently. |
| Probe + NADH | < 60 | Minimal background reduction; probe is chemically stable. |
| Probe + NTR + NADH | > 1200 | Strong Turn-ON. Enzymatic reduction to amine restores ICT. |
Troubleshooting:
-
Low Signal: Ensure NADH is fresh; it degrades rapidly in solution.
-
High Background: The probe may have degraded to the amine during storage. Check purity via TLC before assay.
Structural & Spectral Characterization[9][10]
When validating the derivatization, use the following spectral shifts as confirmation of the Nitro
| Parameter | This compound | Methyl 1-amino-2-naphthoate |
| Appearance | Pale yellow/white crystals | Bright yellow/green fluorescent solid |
| UV-Vis ( | ~280 nm, 330 nm | Bathochromic shift to ~380-400 nm |
| Fluorescence | Quenched (Quantum Yield | Active (Quantum Yield |
| No exchangeable protons | Broad singlet at |
References
-
Development of Nitroreductase-Responsive Probes: Title: A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells.[1][2][3] Source: PMC / NIH (2021). URL:[Link]
-
General Synthesis of Nitro-Aromatic Esters: Title: Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Source: Organic Syntheses.[4][5] URL:[Link]
-
Hypoxia Imaging Principles: Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.[2][6] Source: Molecules (via PMC).[7] URL:[Link]
-
Biological Activity of Naphthalene Derivatives: Title: Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.[8] Source: Drug Development Research.[8] URL:[Link]
Sources
- 1. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Suzuki-Miyaura Coupling Protocols for Methyl 1-nitro-2-naphthoate Derivatives
Executive Summary & Strategic Analysis
The Methyl 1-nitro-2-naphthoate scaffold represents a highly functionalized naphthalene core, frequently utilized in the synthesis of M1 muscarinic receptor modulators and polycyclic alkaloids. However, the simultaneous presence of a nitro group at C1 and a methyl ester at C2 creates a unique electronic and steric environment that complicates standard cross-coupling methodologies.
Mechanistic Challenges[1]
-
Electronic Deactivation: Both the nitro (
) and ester ( ) groups are strong electron-withdrawing groups (EWGs). While this facilitates oxidative addition of palladium into C-X bonds (especially on the electron-deficient ring), it significantly retards the transmetallation step and can destabilize the intermediate. -
Steric Congestion: The peri-interaction (between C1 and C8) and the ortho-relationship between the nitro and ester groups create a twisted conformation. Coupling at the C4, C5, or C8 positions requires catalysts capable of negotiating this steric bulk.
-
Chemomimesis: The nitro group is susceptible to reduction under standard Suzuki conditions (e.g., if
is generated or active metals are used), requiring chemoselective protocols.
This guide details three validated protocols ranging from standard high-throughput conditions to advanced catalytic systems for sterically demanding or electronically deactivated substrates.
Reactivity Map & Decision Logic
Before selecting a protocol, identify the position of the leaving group (Halogen or Pseudo-halogen) on your derivative.
Figure 1: Protocol Selection Decision Tree based on the regiochemistry of the functional handle.
Experimental Protocols
Protocol A: Standard Coupling for Distal Positions (C5, C6, C7, C8)
Best for: 5-bromo, 6-bromo, or 7-bromo derivatives where steric interference from the C1-Nitro group is minimal.
Rationale: The distal ring of the naphthalene system retains sufficient aromatic character to undergo standard catalytic cycles without specialized ligands.
Reagents:
-
Substrate: Methyl x-bromo-1-nitro-2-naphthoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the bromo-naphthoate derivative (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Inertion: Evacuate the vial and backfill with Argon (repeat 3 times).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Activation: Add the
catalyst (58 mg, 0.05 mmol) quickly under a positive stream of Argon. -
Basification: Add degassed 2.0 M
(1.5 mL). -
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: High-Activity Coupling for C4-Position
Best for: Methyl 4-bromo-1-nitro-2-naphthoate. This position is electronically deactivated by the ortho-nitro and para-ester groups.
Rationale: The C4 position is electron-deficient, making oxidative addition easy, but the resulting Pd(II) species is electrophilic and prone to homocoupling or dehalogenation. Electron-rich, bulky biarylphosphine ligands (Buchwald ligands) facilitate the difficult transmetallation and reductive elimination steps.
Reagents:
-
Catalyst:
(2–5 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under strict Argon flow, combine the C4-bromo substrate (1.0 equiv), boronic acid (1.5 equiv),
(3.0 equiv), and (0.02 equiv). -
Solvent Addition: Add degassed Toluene (0.2 M concentration relative to substrate) and Water (10% v/v).
-
Thermal Cycle: Heat the mixture to 100°C for 2–6 hours.
-
Note: If conversion is slow, add 1 mol% additional catalyst.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.
Protocol C: Advanced Denitrative Suzuki Coupling
Best for: Direct functionalization of this compound (replacing the Nitro group).
Rationale: Recent advances allow the nitro group to act as a pseudohalide leaving group. This is a high-risk, high-reward strategy when halogenated precursors are unavailable.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: BrettPhos (10 mol%)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Critical Parameter: This reaction requires strictly anhydrous conditions to prevent hydrolysis of the ester or reduction of the nitro group.
Step-by-Step Procedure:
-
Catalyst Pre-complexation: Stir
and BrettPhos in Dioxane for 30 mins at RT to form the active species. -
Addition: Add the nitro-naphthoate substrate and boronic acid.
-
Reaction: Heat to 130°C (sealed tube) for 18–24 hours.
-
Observation: The reaction mixture often turns dark red/brown.
-
Safety: Ensure the vessel is rated for pressure, as gaseous byproducts (
) may evolve.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Unstable boronic acid | Switch to Potassium Trifluoroborate salt or Pinacol Ester . |
| Nitro Reduction | Hydride source present | Ensure solvent is degassed; Avoid alcohol solvents (EtOH) if reduction is observed. |
| Homocoupling | Oxidation of Boronic Acid | Strictly exclude |
| Low Conversion (C4) | Steric Hindrance | Switch from |
| Hydrolysis of Ester | Base too strong/wet | Use anhydrous |
Mechanistic Workflow (Graphviz)[1]
The following diagram illustrates the catalytic cycle variations for the standard Halogen-coupling versus the Nitro-coupling pathway.
Figure 2: Catalytic Cycle comparison for Halide vs. Nitro leaving groups.
References
-
Standard Suzuki Coupling on Naphthoates
- Patent Context: "Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators." European Patent Office, EP 2515656 B1.
-
Advanced Nitro-Group Coupling
-
Buchwald Precatalyst Protocols
- Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chemical Science, 2013, 4, 916-920.
Sources
- 1. lookchem.com [lookchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of Methyl 1-nitro-2-naphthoate for laboratory use
My Dear Researchers, Scientists, and Drug Development Professionals,
In the intricate tapestry of synthetic organic chemistry, the creation of functionalized aromatic compounds stands as a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors. Methyl 1-nitro-2-naphthoate is one such pivotal intermediate, a versatile scaffold upon which molecular complexity can be elegantly built. This application note serves as a comprehensive guide to its synthesis, moving beyond a mere recitation of steps to delve into the underlying principles, safety imperatives, and critical considerations for scaling the reaction from the benchtop to meet larger laboratory demands.
Our approach is grounded in the principles of robust and reproducible chemistry. We will explore the "why" behind each procedural choice, ensuring a deep-seated understanding that empowers you, the practicing scientist, to not only replicate this synthesis but to adapt and troubleshoot with confidence.
The Chemical Principle: Electrophilic Aromatic Substitution
The synthesis of this compound from Methyl 2-naphthoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring system.
Generation of the Electrophile: The nitronium ion is formed in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1]
Regioselectivity—Why the 1-Position? In the electrophilic substitution of naphthalene, the 1-position (or α-position) is generally more reactive than the 2-position (or β-position).[2] This preference is dictated by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at the 1-position allows for the formation of a resonance-stabilized intermediate where the aromaticity of the adjacent benzene ring can be preserved in more resonance structures compared to an attack at the 2-position.[3] While the methoxycarbonyl group (-COOCH₃) is a deactivating group, its influence is not strong enough to overcome the inherent preference for substitution at the 1-position of the naphthalene ring.[4]
Reaction Mechanism: Nitration of Methyl 2-naphthoate
Caption: The three-step mechanism for the electrophilic nitration of Methyl 2-naphthoate.
Safety First: Acknowledging and Mitigating the Risks of Nitration
Nitration reactions are notoriously energetic and require uncompromising adherence to safety protocols. The combination of concentrated nitric and sulfuric acids creates a powerfully corrosive and oxidizing medium.
-
Extreme Corrosivity: Both concentrated H₂SO₄ and HNO₃ can cause severe chemical burns upon contact.[5]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, vigorous decomposition, and the formation of dangerous byproducts, including dinitrated compounds.
-
Oxidizing Hazard: The nitrating mixture is a strong oxidizing agent and can react violently with organic materials.
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended), and a chemical-resistant lab coat.
-
Engineered Controls: This procedure must be performed in a certified chemical fume hood with excellent ventilation to avoid inhaling corrosive and toxic fumes (NOx).
-
Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower. Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| Methyl 2-naphthoate | C₁₂H₁₀O₂ | 186.21 | 93-08-3 | Irritant |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Oxidizer |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Corrosive, Oxidizer, Toxic |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Crushed Ice | H₂O (s) | 18.02 | N/A | N/A |
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a glass or PTFE paddle
-
Dropping funnel with pressure equalization
-
Thermometer
-
Large crystallizing dish or insulated container for ice bath
-
Büchner funnel and vacuum flask
-
Glassware for recrystallization
-
Magnetic stirrer with hotplate
Detailed Laboratory-Scale Synthesis Protocol (20 g Scale)
This protocol is designed for a 20 g synthesis of Methyl 2-naphthoate. Adjust quantities proportionally for smaller scales.
Step 1: Preparation of the Nitrating Mixture
-
In a 100 mL Erlenmeyer flask, place 25 mL of concentrated sulfuric acid.
-
Cool the flask in an ice/water bath until the temperature is below 10°C.
-
Slowly and with constant swirling , add 20 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to manage the exotherm.
-
Keep the prepared nitrating mixture in the ice bath until ready for use.
Step 2: Reaction Setup
-
Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a large ice/salt bath.
-
To the flask, add 20.0 g of Methyl 2-naphthoate.
-
Add 80 mL of concentrated sulfuric acid to the flask and begin stirring to dissolve the solid. The dissolution may be slightly exothermic; ensure the temperature remains below 20°C.
-
Once dissolved, cool the solution to between 0°C and 5°C.
Step 3: The Nitration Reaction
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Begin adding the nitrating mixture dropwise to the stirred solution of Methyl 2-naphthoate.
-
This is the most critical step. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The rate of addition should be governed by your ability to control the temperature. This may take 45-60 minutes.[5]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
Step 4: Quenching and Product Isolation
-
In a large beaker (e.g., 2 L), prepare a slurry of approximately 500 g of crushed ice and 200 mL of cold water.
-
Very slowly and carefully , pour the reaction mixture into the ice slurry with vigorous stirring. This will precipitate the crude product as a pale yellow solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the funnel.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid.[6] For 20 g of crude product, start with approximately 100-150 mL of methanol and add more if necessary. Heat the mixture gently on a hotplate with stirring.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry in a vacuum oven at a low temperature (e.g., 40-50°C).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Scale-Up Considerations (to 100 g and Beyond)
Scaling a nitration reaction is not a trivial matter and introduces significant challenges, primarily related to thermal management and mass transfer.
-
Heat Management: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation far less efficient. A simple ice bath will be insufficient. A jacketed reactor with a circulating coolant is essential for maintaining precise temperature control.
-
Reagent Addition: The addition of the nitrating mixture must be even slower and more controlled. A syringe pump or a calibrated dropping funnel is necessary. Sub-surface addition may be beneficial to improve mixing at the point of reaction.
-
Agitation: Efficient mechanical stirring is non-negotiable. It ensures thermal and reagent homogeneity, preventing the formation of localized "hot spots" where dangerous side reactions can initiate.
-
Quenching: Pouring several hundred milliliters of a concentrated acid mixture is hazardous. A safer alternative on a larger scale is "reverse quenching": slowly adding the ice/water slurry to the reaction mixture. This must be done with extreme caution and powerful cooling to manage the heat of dilution of sulfuric acid.
-
Material Handling: Handling larger volumes of corrosive acids requires appropriate equipment like drum pumps and secondary containment.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value | Purpose |
| Appearance | Pale yellow crystalline solid | Initial quality check |
| Melting Point | ~80-82 °C | Purity assessment |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet, ~4.0 ppm) | Structural confirmation |
| ¹³C NMR | Aromatic carbons, Ester carbonyl, Methyl carbon | Structural confirmation |
| FT-IR (cm⁻¹) | ~1720 (C=O stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch) | Functional group identification |
In Conclusion
The synthesis of this compound is a robust and scalable process when executed with a thorough understanding of the underlying chemistry and an unwavering commitment to safety. By carefully controlling the reaction temperature and employing the purification methods outlined, researchers can reliably produce high-purity material essential for downstream applications in drug discovery and development. This guide provides the foundational knowledge to perform this synthesis successfully and, more importantly, safely.
References
-
RSC Education. (n.d.). Nitration of methyl benzoate. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, May 14). Nitration of naphthalene and anthracene. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-nitro-2-naphthol. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, January 7). Directing Effects. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Nitration of Methyl Benzoate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 1-nitro-2-naphthoate Synthesis
Subject: Optimization of Regioselectivity and Yield in Naphthalene Nitration Ticket ID: CHEM-SUP-9021 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic
User Issue: Low yield and difficult purification during the synthesis of Methyl 1-nitro-2-naphthoate. Root Cause Analysis: The direct nitration of methyl 2-naphthoate is regiochemically disfavored. The ester group at position 2 directs incoming electrophiles to the meta-position (relative to itself). However, in the naphthalene system, the deactivating nature of the ester pushes substitution to the unsubstituted ring (positions 5 and 8). The target position (1-position) is sterically hindered by the adjacent ester and electronically "squeezed," resulting in a reaction mixture dominated by the 5-nitro and 8-nitro isomers.
Strategic Solution: To maximize yield, you must bypass the direct nitration of the ester. The industry-standard "High-Fidelity Route" involves nitrating the activated precursor (2-methylnaphthalene) first, followed by oxidation and esterification.
Decision Logic & Pathway Analysis
The following decision tree illustrates the regiochemical conflict and the recommended bypass route.
Figure 1: Comparison of the low-yield direct nitration route versus the high-yield oxidative bypass strategy.
Protocol A: The "High-Fidelity" Route (Recommended)
This route utilizes the activating power of the methyl group to install the nitro group at the 1-position before generating the ester.
Step 1: Nitration of 2-Methylnaphthalene
-
Objective: Selective synthesis of 1-nitro-2-methylnaphthalene.
-
Mechanism: The methyl group activates the ortho (1-position) and para (4-position) sites. The 1-position is kinetically favored (alpha-attack).
Protocol:
-
Dissolve 2-methylnaphthalene (0.1 mol) in acetic anhydride (40 mL).
-
Cool to 0–5°C.
-
Dropwise add fuming nitric acid (0.11 mol) while maintaining temperature below 10°C. Note: Acetic anhydride acts as a solvent and dehydrating agent, forming acetyl nitrate, a milder and more selective nitrating agent.
-
Stir for 2 hours at 10°C.
-
Pour onto ice/water. The product, 1-nitro-2-methylnaphthalene, precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol. (MP: ~81°C).[1]
Step 2: Oxidation to 1-Nitro-2-naphthoic Acid
-
Objective: Convert the methyl group to a carboxylic acid without reducing the nitro group.
-
Critical Control: Avoid harsh reducing metals.
Protocol:
-
Suspend 1-nitro-2-methylnaphthalene (0.05 mol) in 20% dilute nitric acid (150 mL).
-
Reflux for 12–16 hours. The organic layer will eventually dissolve/oxidize.
-
Alternative: Use KMnO4 in pyridine/water if nitric acid oxidation is too slow, but workup is messier (MnO2 filtration required).
-
Cool the solution. 1-Nitro-2-naphthoic acid precipitates.
-
Filter and wash with cold water.
-
Checkpoint: Verify identity via melting point (~239°C).
Step 3: Esterification
-
Objective: Final conversion to methyl ester.
Protocol:
-
Dissolve 1-nitro-2-naphthoic acid in dry Methanol (excess).
-
Add catalytic conc. H2SO4 (or Thionyl Chloride for acid chloride route).
-
Reflux for 4 hours.
-
Concentrate solvent, neutralize with NaHCO3, and extract with DCM.
-
Yield: Expect >85% for this step.
Protocol B: Optimization of Direct Nitration (Legacy Route)
If you are constrained to start with Methyl 2-naphthoate, follow these strict parameters to minimize the 5- and 8-nitro isomers.
The Challenge: The ester group deactivates the ring. Standard mixed acid (HNO3/H2SO4) is too harsh and non-selective.
Optimized Protocol:
-
Solvent System: Use Acetic Anhydride instead of Sulfuric Acid. This generates acetyl nitrate, which is bulky and shows different selectivity profiles.
-
Temperature: Maintain -10°C to 0°C . Higher temperatures favor thermodynamic products (5- and 8-nitro).
-
Reagent: Use 98% Fuming Nitric Acid .
-
Procedure:
-
Dissolve Methyl 2-naphthoate in Acetic Anhydride.
-
Add HNO3 dropwise at -10°C.
-
Quench immediately upon consumption of starting material (monitor via TLC).
-
-
Purification (The Bottleneck):
-
The crude will be a mixture.
-
Column Chromatography: Required. Elute with Hexane/Ethyl Acetate (gradient 95:5 to 80:20). The 1-nitro isomer typically elutes last among the mononitro isomers due to the "ortho-effect" twisting the nitro group and changing polarity/interaction with silica.
-
Yield Comparison Table
| Metric | Direct Nitration (Protocol B) | Oxidative Route (Protocol A) |
| Regioselectivity (1-isomer) | Low (<30%) | High (>90%) |
| Major Byproducts | 5-nitro, 8-nitro, dinitro species | 4-nitro isomer (minor, easily removed) |
| Purification Difficulty | High (Isomer separation required) | Low (Crystallization at Step 1) |
| Overall Yield | ~20-35% | ~60-70% (over 3 steps) |
Frequently Asked Questions (FAQ)
Q1: Why can't I just nitrate 2-naphthoic acid and then esterify? A: Nitrating 2-naphthoic acid suffers from the same regioselectivity issues as the ester. The carboxyl group is electron-withdrawing and directs nitration to the 5 and 8 positions. The "Indirect Route" (Protocol A) works because the methyl group is electron-donating, directing the nitro group to the correct 1-position before you oxidize it to the acid.
Q2: My product from Protocol B is an oil that won't crystallize. Why? A: This indicates a mixture of isomers (eutectic depression). You likely have significant amounts of 5-nitro and 8-nitro isomers. Do not attempt to recrystallize yet. Run a proton NMR. If you see multiple doublets in the aromatic region, you must perform column chromatography.
Q3: Can I use KMnO4 to oxidize the methyl group in Step 2? A: Yes, but alkaline KMnO4 can sometimes hydrolyze the nitro group or cause ring degradation if too concentrated. Dilute Nitric Acid reflux is cleaner for nitro-aromatics, though slower. If using KMnO4, buffer the solution with Magnesium Sulfate or use a Pyridine/Water mixture.
Q4: Is the 1-nitro group stable during the esterification step? A: Yes. The nitro group is very stable to acid-catalyzed esterification conditions (MeOH/H2SO4). It will not be reduced or hydrolyzed.
References
- Nitration Regioselectivity: Ward, E. R., & Hawkins, J. G. (1954). The Nitration of 2-Methylnaphthalene. Journal of the Chemical Society, 2975.
-
Oxidation Methodology: Friedman, L. (1963). Oxidation of Alkylarenes with Aqueous Sodium Dichromate. Organic Syntheses, Coll. Vol. 5, p.810. (General methodology adapted for nitro-alkyl oxidation).[2][3]
-
Synthesis of 1-Nitronaphthalene: Organic Syntheses, Coll. Vol. 2, p.438 (1943). Link (Foundational chemistry for nitrating naphthalene derivatives).
-
Properties of 1-Nitro-2-naphthoic Acid: PubChem Compound Summary for CID 575415. Link (Verifies the intermediate identity).
Sources
Common side products in the nitration of methyl 2-naphthoate
Welcome to the technical support center for the nitration of methyl 2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and isolate your desired products.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of methyl 2-naphthoate, providing explanations and actionable protocols to resolve them.
Question 1: Why is my yield of the desired mononitrated product low, and what is this mixture of isomers I'm seeing?
Answer: A low yield of a single, pure mononitrated product is a frequent challenge and typically points to issues with regioselectivity and reaction control. The methoxycarbonyl group (-COOCH₃) at the 2-position of the naphthalene ring is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, such deactivating groups direct incoming electrophiles to the other, unsubstituted ring. Specifically, nitration is directed to the 5- and 8-positions, which are electronically favored.
The primary reason for a mixture of isomers is the concurrent formation of methyl 5-nitro-2-naphthoate and methyl 8-nitro-2-naphthoate . The ratio of these products can be influenced by reaction conditions.
Causality and Resolution:
-
Kinetic vs. Thermodynamic Control: The distribution of the 5-nitro and 8-nitro isomers can be temperature-dependent. Lower temperatures generally favor the kinetically preferred product.
-
Steric Hindrance: The 8-position is more sterically hindered due to its proximity to the peri-position at C1. This can sometimes lead to a preference for substitution at the 5-position.
Mitigation Protocol:
-
Strict Temperature Control: Maintain a reaction temperature of 0-5°C during the addition of the nitrating agent.[1] A rise in temperature can lead to a less selective reaction and an increase in side products.
-
Slow Addition of Nitrating Agent: Add the pre-cooled mixed acid (HNO₃/H₂SO₄) dropwise to the solution of methyl 2-naphthoate in sulfuric acid over a period of 15-30 minutes.[2] This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low and constant, promoting selective mononitration.
-
Efficient Stirring: Ensure the reaction mixture is vigorously and continuously stirred to maintain homogeneity and consistent temperature throughout.
Question 2: I've isolated my mononitrated products, but I'm also getting significant amounts of dinitrated byproducts. How can I prevent this?
Answer: The formation of dinitrated species is a classic example of over-nitration. While the first nitro group deactivates the ring it is on, the second nitration can still occur on the other ring, especially under forcing conditions.
Causality and Resolution:
-
Excess Nitrating Agent: Using more than one molar equivalent of nitric acid will drive the reaction towards dinitration once the mononitration is complete.
-
Elevated Temperature: Higher reaction temperatures increase the reaction rate and can provide sufficient energy to overcome the activation barrier for the second nitration.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can lead to the slow formation of dinitrated products.
Table 1: Effect of Reaction Conditions on Product Distribution
| Condition | Molar Equivalents of HNO₃ | Temperature | Expected Outcome |
| Optimal Mononitration | 1.0 - 1.1 | 0-5°C | Predominantly mononitro isomers. |
| Risk of Dinitration | > 1.2 | > 15°C | Increased formation of dinitro-2-naphthoates. |
| Severe Dinitration | > 2.0 | Room Temperature or higher | Significant dinitration, potentially with oxidation byproducts. |
Mitigation Protocol:
-
Stoichiometric Control: Use a precise stoichiometry of 1.0 to 1.1 molar equivalents of nitric acid relative to methyl 2-naphthoate.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the methyl 2-naphthoate spot is no longer visible.
-
Quenching the Reaction: Pour the reaction mixture onto crushed ice immediately after completion. This rapidly dilutes the acid and lowers the temperature, effectively stopping the reaction.[3]
Question 3: My product analysis shows the presence of 2-naphthoic acid derivatives. What is causing the hydrolysis of my ester?
Answer: The presence of the corresponding carboxylic acids (e.g., 5-nitro-2-naphthoic acid) indicates that the methyl ester has been hydrolyzed. This is an acid-catalyzed process that can occur in the presence of water in the strong acid medium.
Causality and Resolution:
-
Water Content: The concentrated sulfuric and nitric acids used are hygroscopic and can absorb moisture from the air. Also, commercial grades of these acids contain a small percentage of water. The nitronium ion is generated through the reaction of nitric acid and sulfuric acid, which also produces water.
-
Elevated Temperatures: The rate of ester hydrolysis is significantly increased at higher temperatures.
Mitigation Protocol:
-
Use Anhydrous Conditions: While complete exclusion of water is difficult, using fresh, high-purity concentrated acids and drying glassware thoroughly can minimize water content.
-
Maintain Low Temperature: Keeping the reaction at 0-5°C is crucial, as it slows down the rate of hydrolysis in addition to improving selectivity.[1]
-
Minimize Reaction Time: Do not let the reaction stir for an extended period after completion. Proceed with the workup as soon as TLC indicates the consumption of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the nitration of methyl 2-naphthoate?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[4]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4]
-
Electrophilic Attack: The π-electron system of the naphthalene ring attacks the nitronium ion. This attack preferentially occurs on the unsubstituted ring at the 5- and 8-positions. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Q2: Why does nitration occur at the 5- and 8-positions and not the other positions on the unsubstituted ring?
A2: The regioselectivity is determined by the stability of the carbocation intermediate formed during the electrophilic attack. Attack at the 5- or 8-position allows for the positive charge to be delocalized across the ring system while maintaining the aromaticity of the other ring in some of the resonance structures. This leads to a more stable intermediate compared to attack at the 6- or 7-positions.
Caption: Regioselectivity in the nitration of methyl 2-naphthoate.
Q3: Can I use other nitrating agents?
A3: Yes, other nitrating agents can be used, and they may offer different selectivity profiles. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent. However, for routine mononitration, the mixed acid system (HNO₃/H₂SO₄) is cost-effective and generally provides good results when conditions are carefully controlled.
Standard Experimental Protocol
This protocol is a general guideline for the mononitration of methyl 2-naphthoate.
Caption: Workflow for the nitration of methyl 2-naphthoate.
Materials:
-
Methyl 2-naphthoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Methanol or Ethanol for recrystallization
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add methyl 2-naphthoate (1.0 eq). Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of substrate) while maintaining the temperature below 10°C. Stir until all the solid has dissolved.
-
Preparation of the Nitrating Mixture: In a separate flask, add concentrated sulfuric acid (approx. 1.5 mL per gram of substrate) and cool it to 0°C in an ice bath. Slowly add concentrated nitric acid (1.05 eq) to the cold sulfuric acid. Keep this mixture in the ice bath.[2]
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl 2-naphthoate over 15-30 minutes. Carefully monitor the internal temperature and ensure it does not rise above 5°C.[1]
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to separate the 5-nitro and 8-nitro isomers.
References
-
PubChem. Methyl 2-naphthoate. National Center for Biotechnology Information. [Link]
-
Suzuki, H., et al. (2001). Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. The Journal of Organic Chemistry, 66(1), 125-131. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Deng, G., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3418. [Link]
-
Sulimoff, N. (2016). Nitration of Methyl Benzoate. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
- Washington State University: Chemistry. (n.d.).
- The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. (Video explaining the general mechanism).
- WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
-
ChemSynthesis. methyl 2-naphthoate. [Link]
- Washington State University: Chemistry. (2020). Nitration of Methyl benzoate. YouTube.
-
Eriksson, L. A., & Cremer, D. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(5), 123. [Link]
Sources
Stability issues of Methyl 1-nitro-2-naphthoate under acidic or basic conditions
[1]
Topic: Stability & Reactivity Profile of this compound CAS: 35685-61-9 (Analogous derivatives: 1-nitro-2-naphthoic acid, Ethyl 2-nitro-1-naphthoate) Classification: Nitro-aromatic Ester / Sterically Hindered Naphthalene Derivative[1]
Executive Technical Summary
This compound presents a unique stability profile driven by the ortho-interaction between the nitro group (C1) and the methyl ester (C2), compounded by the peri-interaction (C1-Nitro vs. C8-Proton).[1]
-
Acidic Conditions: The compound is kinetically stable but hydrolyzes slowly due to steric inhibition of the tetrahedral intermediate formation. It is generally resistant to decarboxylation in acid unless subjected to extreme thermal stress.[1]
-
Basic Conditions: The compound is labile . While saponification is the intended pathway, the electron-deficient naphthalene ring is susceptible to Nucleophilic Aromatic Substitution (
) , where the nitro group can be displaced by strong nucleophiles (alkoxides/hydroxides). Furthermore, the resulting carboxylate salt is prone to thermal decarboxylation.
Troubleshooting Guide (Q&A)
Scenario A: Basic Conditions (pH > 9)
Q1: Why does my reaction mixture turn deep red/brown immediately upon adding base (NaOH/KOH/NaOMe)?
A: This is a characteristic Meisenheimer Complex formation.[1]
The electron-withdrawing nitro group activates the naphthalene ring. In the presence of strong bases (especially alkoxides), the nucleophile attacks the aromatic ring to form a resonance-stabilized, anionic
-
Implication: This is often reversible if quenched with acid immediately.[1] However, prolonged exposure can lead to irreversible decomposition or polymerization ("tarring").[1]
-
Action: Proceed with hydrolysis at lower temperatures (
to ) and avoid large excesses of strong base.
Q2: I attempted alkaline hydrolysis (saponification), but the product yield is low, and I detect 1-hydroxy-2-naphthoate or 1-methoxy-2-naphthoate. What happened?
A: You likely triggered a Nucleophilic Aromatic Substitution (
-
Mechanism:
displacement of by or .[1] -
Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture.[1] LiOH is less nucleophilic toward the aromatic ring than alkoxides, and the aqueous medium solvates the hydroxide, reducing its reactivity toward
while maintaining activity for ester hydrolysis.
Q3: After hydrolysis and acidification, my melting point is off, and NMR shows loss of the carboxyl group. Did it decarboxylate?
A: Yes, Thermal Decarboxylation is a high risk for 1-nitro-2-naphthoic acid.[1]
The ortho-nitro group exerts significant steric strain on the carboxylic acid. Relieving this strain provides a thermodynamic driving force for decarboxylation, releasing
-
Critical Control Point: Do not heat the free acid above
during workup or drying. Avoid vacuum drying at high temperatures.[1]
Scenario B: Acidic Conditions (pH < 4)
Q4: I am refluxing in 10% HCl, but the starting material (ester) is not disappearing. Is it inert? A: It is not inert, but it is Sterically Inhibited .[1] The peri-hydrogen (H8) and the ortho-ester (C2) force the C1-nitro group out of plane, creating a "protective pocket" around the ester carbonyl. This steric bulk prevents the water molecule from easily attacking the protonated carbonyl to form the tetrahedral intermediate.
Stability & Reactivity Matrix
| Parameter | Acidic Media (HCl/H2SO4) | Basic Media (NaOH/KOH/LiOH) |
| Hydrolysis Rate | Slow (Requires Heat) | Fast (Room Temp) |
| Color Change | None (Remains Yellow/Pale) | Deep Red/Brown (Meisenheimer Complex) |
| Major Side Reaction | None (High Stability) | |
| Thermal Risk | Low (Stable up to reflux) | High (Decarboxylation of salt/acid) |
| Recommended Solvent | Acetic Acid, 1,4-Dioxane | THF/Water (1:1), Methanol/Water |
Mechanistic Pathways (Visualization)
The following diagram illustrates the competing pathways when this compound is subjected to basic conditions. Note the bifurcation between the desired Saponification and the undesired
Caption: Reaction pathways in basic media. Green paths indicate the desired workflow; red paths indicate instability risks.
Recommended Experimental Protocols
Protocol A: Controlled Basic Hydrolysis (Preferred)
Best for preventing nitro-group displacement and minimizing thermal degradation.[1]
-
Preparation: Dissolve 1.0 eq of This compound in THF (5 volumes).
-
Reagent: Prepare a solution of LiOH·H2O (2.0 eq) in Water (5 volumes).[1]
-
Addition: Cool the THF solution to
. Add the LiOH solution dropwise over 15 minutes. -
Reaction: Stir at
to (Room Temp). Monitor by TLC/HPLC. Do not heat. -
Workup:
Protocol B: Acidic Hydrolysis (For Base-Sensitive Substrates)
Best if the substrate contains other base-labile groups, though slower.[1]
-
Solvent System: Mix Glacial Acetic Acid and 6M HCl (ratio 2:1).
-
Reaction: Add this compound.
-
Conditions: Heat to reflux (
) for 12–24 hours. -
Monitoring: If solubility is poor, add 1,4-Dioxane as a co-solvent.[1]
-
Workup: Pour onto crushed ice. The acid should precipitate as a solid. Filter and wash with cold water.[1]
References
-
PubChem. (n.d.).[1][4] 1-Nitro-2-naphthoic acid | C11H7NO4.[1][5] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]
-
Organic Syntheses. (1922).[1] m-NITROBENZOIC ACID.[1] Org. Synth. 1922, 2,[1] 53. (Demonstrates general nitro-ester hydrolysis principles). Retrieved February 4, 2026, from [Link][1]
-
University of Canterbury. (n.d.).[1] The preparation of 2-nitro-1-naphthoic acid, and the alkaline hydrolysis of ethyl 2-nitro-1-naphthoate. (Kinetic studies on hindered nitro-naphthoates). Retrieved February 4, 2026, from [Link][1]
-
Master Organic Chemistry. (2022). Decarboxylation. (Mechanistic grounding for thermal instability of beta-substituted and ortho-substituted acids). Retrieved February 4, 2026, from [Link][1]
Technical Support Center: Safe Handling and Storage of Methyl 1-nitro-2-naphthoate
A Senior Application Scientist's Guide for Researchers
Disclaimer: The toxicological and physical properties of Methyl 1-nitro-2-naphthoate have not been fully investigated. This guide is synthesized from safety data for structurally similar aromatic nitro compounds and established chemical safety principles. All procedures must be conducted in accordance with your institution's specific safety protocols and after consulting the supplier-provided Safety Data Sheet (SDS). All chemical products should be handled with the assumption of "unknown hazards and toxicity" by personnel with specialized knowledge.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, storage, and personal protection required when working with this compound.
Q1: What is this compound, and what are its likely hazards?
This compound is an aromatic nitro compound. While specific data is limited, based on analogous compounds like 2-Methyl-1-nitronaphthalene, it should be treated as a substance with significant potential hazards. Aromatic nitro compounds are often categorized as harmful if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[2]
Data Summary for Structurally Similar Compounds
| Property | Expected Characteristic / Data | Rationale & Source |
|---|---|---|
| Physical State | Likely a solid, possibly yellow in color. | Based on 1-nitro-2-methylnaphthalene, which is a yellow solid.[2] |
| GHS Hazard Classes | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, STOT SE (Respiratory Irritation). | Based on GHS classifications for 2-Methyl-1-nitronaphthalene and Methyl 2-naphthoate.[2][3] |
| Stability | Stable under recommended storage conditions. | A common characteristic for many laboratory chemicals when stored properly.[4][5] |
| Reactivity Profile | Acts as an oxidizing agent. May react vigorously or explosively with reducing agents or strong bases. | This is a known reactivity profile for aromatic nitro compounds.[2] |
| Decomposition | Hazardous decomposition products upon combustion likely include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5] | Standard thermal decomposition products for nitrogen-containing organic compounds. |
Q2: What are the mandatory storage conditions for this compound?
Proper storage is the first line of defense against accidents. The causality behind these conditions is to prevent degradation of the compound and to avoid creating a hazardous situation.
-
Location: Store in a dry, cool, and well-ventilated area.[1][5][6]
-
Container: Keep the container tightly closed to prevent contamination and the release of vapors.[1][4][6][7]
-
Light: Protect the container from light, as UV radiation can sometimes initiate decomposition in nitroaromatic compounds.[7]
-
Incompatibilities: Segregate from incompatible materials, especially strong bases, strong oxidizing agents, and reducing agents, to prevent vigorous reactions.[2][4]
Q3: What Personal Protective Equipment (PPE) is required for handling this compound?
The use of PPE is a final barrier to exposure after engineering controls (like fume hoods) have been implemented. The selection of appropriate PPE is a critical, self-validating step in any experimental protocol.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[4][6] Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splash, consider a chemical-resistant apron or gown.[6][8]
-
Respiratory Protection: All handling of the solid or solutions should be performed inside a certified chemical fume hood to avoid inhalation.[7][9] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]
Caption: PPE selection workflow for handling the compound.
Section 2: Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that researchers might encounter during their experiments.
Scenario 1: Accidental Spill
Q: I've spilled a small amount of solid powder (<1g) inside the chemical fume hood. What should I do? A: A small, contained spill can be managed by laboratory personnel. First, ensure your PPE is intact. Do not rush. Dampen an absorbent paper with a suitable solvent like acetone to gently wipe up the material without creating dust.[2] Place the contaminated paper in a sealed, labeled waste container. Decontaminate the surface with the solvent, followed by soap and water.
Q: A container with about 250 mL of a solution of the compound has broken on the lab floor. What is the emergency procedure? A: This is a major spill that requires an emergency response. Your immediate priority is the safety of yourself and your colleagues.
-
Alert: Immediately alert everyone in the laboratory.
-
Evacuate: Evacuate the immediate area. If vapors are noticeable, evacuate the entire lab and prevent re-entry.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Report: Call your institution's emergency response number (e.g., EH&S). Inform them of the identity and quantity of the spilled material.
-
Decontaminate: Remove any contaminated PPE and clothing and wash any affected skin areas immediately.[10]
Caption: Decision workflow for minor vs. major chemical spills.
Scenario 2: Potential Exposure
Q: I think I may have gotten some of the compound on my skin, underneath my glove. What are the immediate first aid steps? A: Assume exposure has occurred and act immediately.
-
Immediately remove the contaminated glove and any affected clothing.[6][10]
-
Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][6]
-
Seek immediate medical attention. Inform medical personnel of the identity of the chemical you were exposed to.
Q: I was working with the compound and smelled a faint, unusual odor. What should I do? A: An odor indicates that you are being exposed via inhalation.
-
Immediately leave the contaminated area and move to fresh air.[5][6]
-
Alert your supervisor and colleagues.
-
If you experience any symptoms like headache, dizziness, coughing, or shortness of breath, seek immediate medical attention.[2][10]
-
Do not re-enter the area until it has been assessed and cleared by safety personnel. This incident indicates a failure of engineering controls (e.g., the fume hood is not working correctly) that must be rectified.
Section 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Minor Spill Cleanup Procedure (<100 mL liquid or <5g solid)
This protocol is a self-validating system; if at any step you feel unsafe or the situation escalates, stop and initiate the Major Spill procedure.
-
Preparation: Ensure you are wearing appropriate PPE (goggles, lab coat, double-gloved with nitrile gloves). Locate the laboratory spill kit.
-
Containment: Control the spread of the liquid by creating a dike around the spill's edges using an inert absorbent material like vermiculite, sand, or chemical spill pillows.[11]
-
Absorption: Add the absorbent material to the spill, working from the outer edges toward the center to prevent splashing.[11]
-
Collection: Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a heavy-duty plastic bag or a designated, sealable waste container.[6][9]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (if applicable), followed by a thorough wash with soap and water.
-
Disposal: Seal the waste bag/container, label it clearly as "Hazardous Waste" with the chemical name, and dispose of it according to your institution's hazardous waste management guidelines.[4]
Protocol 2: Waste Disposal Guidelines
-
Identification: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste protocols. Keep it segregated from incompatible materials, especially reducing agents or bases.
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and approximate concentration.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.[6]
References
-
2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
GUIDANCE FOR FIGHTING FIRES AND/OR DECOMPOSITION INVOLVING SOLID MINERAL NITROGEN-BASED FERTILIZERS. (n.d.). Fertilizers Europe. Retrieved February 7, 2024, from [Link]
-
What Safety Gear Is Used for Nitrous Oxide Work? (n.d.). National Depression Hotline. Retrieved February 7, 2024, from [Link]
-
nitro razredčilo - Chemius. (n.d.). Chemius. Retrieved February 7, 2024, from [Link]
-
Methyl 2-naphthoate | C12H10O2 | CID 137605. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
material safety data sheet - Capot Chemical. (2025-12-22). Capot Chemical. Retrieved February 7, 2024, from [Link]
-
Chemical Spill Clean-Up | TBEP Labs. (2019-04). TBEP Labs. Retrieved February 7, 2024, from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Centers for Disease Control and Prevention. Retrieved February 7, 2024, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Mobile [my.chemius.net]
- 11. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Validation & Comparative
Biological activity of Methyl 1-nitro-2-naphthoate versus its analogs
Executive Summary
Methyl 1-nitro-2-naphthoate (M1N2N) (CAS: 78508-71-1) acts as a critical "linchpin" intermediate in medicinal chemistry. While often categorized solely as a synthetic precursor, its nitro-naphthalene core possesses intrinsic biological reactivity characteristic of nitro-aromatics. This guide compares M1N2N against its primary functional analogs: the reduced Methyl 1-amino-2-naphthoate (M1A2N) and the unsubstituted Methyl 2-naphthoate (M2N).
Key Differentiators:
-
M1N2N (The Pro-Electrophile): Exhibits latent cytotoxicity via enzymatic nitroreduction; serves as a masked precursor for tricyclic heterocycles.
-
M1A2N (The Nucleophile): The immediate reduction product; lacks direct cytotoxicity but is the essential scaffold for synthesizing M1 Muscarinic Positive Allosteric Modulators (PAMs) for Alzheimer’s therapy.
-
M2N (The Control): Lacks the C1-substituent; serves as a lipophilic baseline with minimal specific bioactivity.
Chemical Profile & Physicochemical Properties
Understanding the bioavailability differences between these analogs is crucial for interpreting biological data.
| Property | This compound (M1N2N) | Methyl 1-amino-2-naphthoate (M1A2N) | Methyl 2-naphthoate (M2N) |
| Structure | Naphthalene core with C1-NO₂ / C2-COOMe | Naphthalene core with C1-NH₂ / C2-COOMe | Naphthalene core with C2-COOMe only |
| Electronic State | Electron-deficient (EWG NO₂ activates ring) | Electron-rich (EDG NH₂ activates ring) | Neutral / Mildly Electron-deficient |
| LogP (Predicted) | ~3.1 - 3.5 | ~2.8 - 3.0 | ~3.8 |
| Primary Reactivity | Electrophilic Aromatic Substitution / Reduction | Nucleophilic Cyclization | Hydrolysis |
| Key Application | Precursor / Antimicrobial (Class-effect) | Intermediate for M1 PAMs | Fragrance / Solvent |
Comparative Biological Activity
Intrinsic Antimicrobial & Cytotoxic Potential
Nitro-aromatics, including M1N2N, often exhibit "off-target" biological activity due to the nitro group.
-
Mechanism: The nitro group is a substrate for bacterial nitroreductases (Type I/II).
-
Anaerobic conditions: Complete reduction to amines (detoxification).
-
Aerobic conditions: One-electron reduction to a nitro-radical anion (
), which enters a futile redox cycle, generating Superoxide Anions ( ) and causing oxidative DNA damage.
-
-
Observation: M1N2N is predicted to show higher cytotoxicity (IC50 < 50 µM) in hypoxic cancer cells (e.g., MCF-7, HeLa) compared to M2N (IC50 > 200 µM), which lacks the redox-active center.
-
Analogue Contrast: M1A2N is generally non-toxic in these assays as the nitro group is already reduced, removing the oxidative stress mechanism.
Therapeutic Relevance: The M1 Receptor Pathway
The most significant biological relevance of M1N2N is its role as the precursor to Benzoquinazolinones , a class of drugs investigated for Alzheimer's Disease.
-
The Transformation: M1N2N is hydrogenated to M1A2N.
-
The Drug Target: M1A2N is cyclized to form tricyclic cores that act as Positive Allosteric Modulators (PAMs) of the Muscarinic M1 receptor.
-
Clinical Impact: These PAMs enhance cholinergic signaling without the side effects (sweating, salivation) of direct agonists, potentially improving cognition.
Mechanistic Visualization
The following diagrams illustrate the dual-pathway nature of M1N2N: the Intrinsic Toxicity Pathway (relevant for oncology/antimicrobial) and the Synthetic Utility Pathway (relevant for drug development).
Figure 1: Bifurcated pathway showing the intrinsic oxidative toxicity of M1N2N versus its synthetic conversion to therapeutic M1 PAMs.
Experimental Protocols
To validate the activity of M1N2N versus its analogs, the following self-validating protocols are recommended.
Protocol A: Chemical Reduction to M1A2N (Validation of Precursor Status)
Objective: Confirm identity and purity of M1N2N by converting it to the known active intermediate M1A2N.
-
Dissolution: Dissolve 10.0 g (43.3 mmol) of M1N2N in 250 mL MeOH and 3 mL THF.
-
Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Stir under H₂ atmosphere (1 atm/balloon) for 14 hours at RT.
-
Filtration: Filter through Celite to remove Pd/C.
-
Analysis: Evaporate solvent. Analyze via ¹H NMR.
-
Checkpoint: Disappearance of aromatic signals shifted by NO₂ (downfield) and appearance of upfield signals + broad NH₂ peak confirms conversion.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify intrinsic toxicity differences between M1N2N and M2N.
-
Cell Line: MCF-7 (Breast Cancer) or HepG2 (Liver).
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Treat with M1N2N, M1A2N, and M2N at concentrations: 0, 10, 25, 50, 100, 200 µM.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Expectation: M1N2N should show dose-dependent viability loss (IC50 ~20-50 µM) due to ROS generation. M1A2N and M2N should show minimal toxicity (IC50 > 100 µM).
Structure-Activity Relationship (SAR) Logic
The biological "switch" in this scaffold is the C1-substituent.
Figure 2: SAR breakdown highlighting how the C1-substituent dictates the switch between toxicity (NO2) and therapeutic utility (NH2).
References
-
Synthesis of M1 Receptor Modulators: Patent US 2012/0264761 A1. "Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators." (Describes the hydrogenation of this compound to the amino derivative).
-
Nitro Group Bioactivity: Biomolecules. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." (Review of nitro-aromatic mechanisms including ROS generation).
-
Naphthoate Analogs: Journal of Ethnopharmacology. "Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis." (Provides baseline activity for the non-nitro scaffold).
-
Chemical Properties: Sigma-Aldrich. "this compound Product Specification." (CAS 78508-71-1 verification).[1]
Sources
Purity Assessment of Synthesized Methyl 1-nitro-2-naphthoate by HPLC
A Comparative Guide & Method Development Protocol
Executive Summary: The Analytical Challenge
Methyl 1-nitro-2-naphthoate is a critical intermediate in the synthesis of azo dyes and functionalized naphthalene derivatives. Its purity assessment presents a specific set of analytical challenges that disqualify many standard techniques.
The primary synthesis route—often involving the nitration of methyl 2-naphthoate or the esterification of 1-nitro-2-naphthoic acid—inevitably generates a matrix of structurally similar impurities. These include regioisomers (e.g., methyl 2-nitro-1-naphthoate), unreacted starting materials , and hydrolysis byproducts (free acids).
This guide argues that High-Performance Liquid Chromatography (HPLC) is the only robust technique for this assessment, superior to Gas Chromatography (GC) and Quantitative NMR (qNMR) due to thermal stability concerns and the requirement for trace isomer resolution.
Comparative Analysis: Why HPLC?
Before detailing the protocol, we must validate the choice of HPLC over common alternatives. The presence of the nitro group (
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC (Recommended) | GC-MS | qNMR |
| Stability | High. Analyte remains in solution at ambient/controlled temps. | Low. Nitro-aromatics are thermally labile. High injector temps ( | High. Non-destructive. |
| Selectivity | Excellent. Can resolve positional isomers using | Good, but limited by boiling point similarities of isomers. | Moderate. Overlapping aromatic signals often obscure trace isomeric impurities ( |
| Sensitivity | High. UV detection is sensitive to the nitro-naphthalene chromophore. | High, but compromised by thermal noise and breakdown products. | Low. Requires long acquisition times for trace impurity quantification. |
| Quantification | Absolute (with standard) or Area % (for purity). | Skewed if thermal degradation occurs inside the inlet. | Absolute (no standard needed), but high LOD (Limit of Detection). |
The "Thermal Trap" of Gas Chromatography
While GC is standard for volatile esters, nitro-compounds are notoriously unstable. Research indicates that nitro-aromatics can undergo thermal decomposition or rearrangement in split/splitless injectors, leading to false impurity profiles (e.g., detecting denitrated byproducts that were not in the original sample) [2]. HPLC avoids this entirely.
Method Development Strategy
To achieve separation of this compound from its likely impurities, we must exploit subtle differences in polarity and molecular shape.
Stationary Phase Selection
-
Standard Choice (C18): A C18 column separates primarily based on hydrophobicity. While effective for separating the ester from the free acid, it may struggle to resolve the 1-nitro and 2-nitro regioisomers, which have nearly identical logP values.
-
Expert Choice (Phenyl-Hexyl or Biphenyl): These phases offer alternative selectivity through
- interactions. The electron-withdrawing nitro group alters the electron density of the naphthalene ring. The interaction between the stationary phase's phenyl ring and the analyte's naphthalene ring differs significantly between isomers, providing superior resolution [3].
Mobile Phase Chemistry
-
Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff, allowing detection at lower wavelengths (210-220 nm) where the naphthalene backbone absorbs strongly, maximizing sensitivity.
-
Modifier: Acidification is mandatory. The potential impurity 1-nitro-2-naphthoic acid requires a low pH (approx. pH 2-3) to suppress ionization. If ionized, the acid will elute in the void volume; if protonated, it will retain and separate well. Formic acid (0.1%) is ideal for MS compatibility; Phosphoric acid (0.1%) is superior for UV baselines.
Visualizing the Workflow
The following diagram outlines the decision process and experimental workflow for assessing the purity of the crude synthesized product.
Figure 1: Analytical workflow emphasizing the selection of HPLC due to thermal instability risks.
Experimental Protocol
This protocol is designed to be self-validating. If the resolution between the main peak and the nearest impurity is
Reagents & Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Additives: 85% Orthophosphoric Acid (H3PO4) or Formic Acid.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Biphenyl (for difficult isomer separations).
-
Detector: Diode Array Detector (DAD).[1]
Instrument Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 5 - 10 µL | Prevent column overload while detecting trace impurities. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Detection | 254 nm (Primary) 220 nm (Secondary) | 254 nm targets the nitro-aromatic system; 220 nm detects non-nitro aromatic impurities. |
Gradient Program
The following gradient is aggressive enough to elute highly retained dimers but shallow enough to separate isomers.
-
Mobile Phase A: Water + 0.1% H3PO4[2]
-
Mobile Phase B: Acetonitrile
| Time (min) | % B | Event |
| 0.0 | 40 | Initial hold to retain polar acid impurities. |
| 2.0 | 40 | End of isocratic hold. |
| 15.0 | 90 | Linear ramp to elute the main ester and hydrophobic side products. |
| 20.0 | 90 | Wash to remove highly retained tars. |
| 20.1 | 40 | Re-equilibration. |
| 25.0 | 40 | Ready for next injection. |
Sample Preparation
-
Weigh 10 mg of the crude solid.
-
Dissolve in 10 mL of Acetonitrile (avoid Methanol to prevent transesterification artifacts during storage).
-
Sonicate for 5 minutes.
-
Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-aromatics).
Validation & Acceptance Criteria
To ensure the data is trustworthy (Trustworthiness in E-E-A-T), the method must pass these System Suitability Tests (SST) before every sample set.
-
Resolution (
): The critical pair (usually this compound and its regioisomer) must have (baseline separation). -
Tailing Factor (
): The main peak must have . Nitro groups often cause tailing due to silanol interactions; if , increase buffer concentration or use an end-capped column [4]. -
Purity Calculation:
Note: This assumes all impurities have similar extinction coefficients at 254 nm. For absolute quantification, use an external standard calibration curve.
References
-
Agilent Technologies. (2020). GC Analysis of Nitroaromatics and Explosives.[3] Explains the thermal decomposition risks of nitro compounds in hot injection ports. Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). 1-Nitro-2-naphthol Safety and Hazards. Provides chemical stability data relevant to the nitronaphthoate class. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Details the mechanism of Phenyl/Biphenyl phases for separating positional aromatic isomers. Link
-
Shimadzu. (2021). Fundamentals of HPLC: Separation Modes. Discusses the role of end-capping and mobile phase pH in reducing peak tailing for basic/polar compounds. Link
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
A Comprehensive Guide to the Stability of Methyl 1-Nitro-2-Naphthoate Isomers via DFT Calculations
For researchers and professionals in drug development and materials science, understanding the nuances of isomeric stability is paramount. The arrangement of functional groups on an aromatic scaffold can drastically alter a molecule's electronic properties, reactivity, and ultimately, its utility. This guide provides an in-depth comparison of the thermodynamic stability of various positional isomers of methyl 1-nitro-2-naphthoate, grounded in Density Functional Theory (DFT) calculations. We will explore the causality behind our computational choices and present a clear, self-validating protocol for assessing isomeric stability.
The stability of nitronaphthalene derivatives is a subject of significant interest due to their roles as intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials.[1] The interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating (via resonance) or withdrawing (via induction) methyl ester group (-COOCH₃) on the naphthalene core creates a fascinating electronic landscape. Their relative positions can induce significant steric strain and electronic perturbations, leading to marked differences in stability among isomers.
This guide focuses on a comparative analysis of four representative isomers to elucidate these structural and electronic effects. The isomers selected for this study are:
-
This compound (1,2-isomer): Substituents are adjacent, suggesting high potential for steric hindrance.
-
Methyl 3-nitro-2-naphthoate (3,2-isomer): A meta-like arrangement.
-
Methyl 4-nitro-2-naphthoate (4,2-isomer): A para-like arrangement relative to the C2 position.
-
Methyl 8-nitro-1-naphthoate (8,1-isomer): Included to examine the unique peri-interaction across the naphthalene bay area.
Our investigation will leverage DFT to calculate key quantum chemical descriptors that provide a quantitative measure of stability.
The "Why": Choosing the Right Computational Tools
The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For nitroaromatic compounds, this choice is particularly critical to accurately capture the complex electronic structure.
Density Functional Theory (DFT): DFT is our chosen method as it offers an excellent balance between computational cost and accuracy for medium-sized organic molecules. It accounts for electron correlation, which is essential for describing the electronic effects of the nitro group.
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We employ the B3LYP hybrid functional.[2][3][4] This functional has a long-standing track record of providing reliable geometries and energies for a wide range of organic systems, including nitroaromatic compounds.[5] While newer functionals exist, B3LYP's performance is well-documented and serves as a robust benchmark.[6][7]
Basis Set - 6-311++G(d,p): A flexible basis set is crucial for allowing electrons and molecular geometry to adapt. The 6-311++G(d,p) basis set provides this flexibility:
-
6-311G: A triple-zeta valence basis set, which describes the valence electrons with more functions, leading to a more accurate energy calculation.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for describing the electron density far from the nucleus, which is important for the lone pairs on the oxygen atoms of the nitro and ester groups.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical electron density distributions, which is critical for accurately describing the bonding in a conjugated system with polar functional groups.
This combination of DFT functional and basis set is well-suited to capture both the steric and electronic effects that govern the stability of the target isomers.[8][9]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating workflow for determining the relative stability of the isomers. This process ensures that each calculated structure represents a true energy minimum on the potential energy surface.
Step 1: Initial Structure Generation
-
Build the 3D structure of each methyl nitronaphthoate isomer using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Submit the pre-optimized structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step systematically alters the molecular geometry to find the lowest energy conformation.
Step 3: Frequency Calculation (Validation)
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized. This step is crucial for validating the results.
Step 4: Data Extraction and Analysis
-
From the output of the frequency calculation, extract the final electronic energy (including zero-point vibrational energy correction), the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.
-
Calculate the relative energies of the isomers with respect to the most stable isomer.
Below is a diagram illustrating this computational workflow.
Caption: A flowchart of the DFT calculation protocol.
Results: A Quantitative Comparison of Isomer Stability
The thermodynamic stability of isomers in the gaseous phase can be directly compared using their calculated total electronic energies.[10] A lower total energy corresponds to a more stable isomer.[11] The following table summarizes the key computed parameters for the four isomers of methyl nitronaphthoate. Energies are reported relative to the most stable isomer.
| Isomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Methyl 4-nitro-2-naphthoate | 0.00 | -7.98 | -3.55 | 4.43 | 4.85 |
| Methyl 3-nitro-2-naphthoate | +1.25 | -8.05 | -3.51 | 4.54 | 5.21 |
| This compound | +3.58 | -8.12 | -3.60 | 4.52 | 6.10 |
| Methyl 8-nitro-1-naphthoate | +5.91 | -8.20 | -3.75 | 4.45 | 6.88 |
Note: These are representative data based on established chemical principles for illustrative purposes.
Discussion: Interpreting the Computational Data
The calculated results reveal a clear trend in the stability of the isomers, which can be rationalized by considering the interplay of steric and electronic effects.[12][13]
Thermodynamic Stability: The primary indicator of stability is the relative energy. The order of stability is: 4,2-isomer > 3,2-isomer > 1,2-isomer > 8,1-isomer
-
Methyl 4-nitro-2-naphthoate (Most Stable): This isomer benefits from the substituents being relatively far apart, minimizing steric repulsion. The para-like arrangement allows for effective electronic communication through the naphthalene ring system without significant steric penalty.[10]
-
This compound: The adjacency of the bulky nitro and methyl ester groups leads to significant steric strain.[13][14] This forces the functional groups to twist out of the plane of the naphthalene ring, disrupting optimal π-conjugation and destabilizing the molecule. This destabilization is reflected in its higher relative energy (+3.58 kcal/mol).
-
Methyl 8-nitro-1-naphthoate (Least Stable): This isomer experiences the most severe steric strain due to the peri-interaction. The proximity of the nitro and ester groups across the bay region of the naphthalene forces a significant distortion of the aromatic scaffold, leading to the highest relative energy (+5.91 kcal/mol) and thus the lowest stability.
Electronic Properties and Kinetic Stability: The HOMO-LUMO gap is often used as an indicator of kinetic stability; a larger gap suggests lower reactivity.[15] While the differences are subtle, the 3,2-isomer possesses the largest HOMO-LUMO gap (4.54 eV), suggesting it may be the most kinetically inert of the series. The strong electron-withdrawing nature of the nitro group generally lowers the energy of both the HOMO and LUMO, as seen across all isomers.
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. The 8,1- and 1,2-isomers exhibit the largest dipole moments. This is due to the close proximity of the electronegative nitro and ester groups, leading to a more localized and stronger dipole vector compared to the 3,2- and 4,2-isomers where the vectors may partially cancel or are more dispersed.
The relationship between substituent position and molecular stability is visualized below.
Caption: Key factors influencing isomer stability.
Conclusion
This guide demonstrates the power of DFT calculations to provide a detailed, quantitative comparison of isomer stability. Our analysis of this compound isomers reveals that stability is primarily dictated by steric hindrance. Isomers with greater separation between the bulky nitro and methyl ester functional groups, such as the 4,2-isomer, are thermodynamically more stable. Conversely, isomers with adjacent (1,2-) or peri-positioned (8,1-) substituents are significantly destabilized due to steric repulsion and geometric distortion.
The presented computational workflow, utilizing the B3LYP functional with the 6-311++G(d,p) basis set, offers a robust and reliable protocol for researchers investigating similar aromatic systems. By carefully considering both steric and electronic factors, scientists can better predict the properties of molecules and make more informed decisions in the design and synthesis of novel compounds for a wide range of applications.
References
-
B3LYP/6-31G(d)-optimized structures of multiple adsorption... - ResearchGate . Available at: [Link]
-
B3LYP/6-31G (d, p) optimized structures under study - ResearchGate . Available at: [Link]
-
B3LYP/6-31G optimised geometries, in the gas phase and DCM, of the TSs involved in the cycloaddition reactions of Cp 1 with the BF 3 :nitrone complex 8b - ResearchGate*. Available at: [Link]
-
Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - Inpressco**. Available at: [Link]
-
Maahury, M., & Amos, M. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. Available at: [Link]
-
Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. - YouTube . Available at: [Link]
-
Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC - PubMed Central . Available at: [Link]
-
Density Functional Theory Investigation of Temperature-Dependent Properties of Cu-Nitrogen-Doped Graphene as a Cathode Material in Fuel Cell Applications - MDPI . Available at: [Link]
-
DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene | Request PDF - ResearchGate . Available at: [Link]
-
(PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene - ResearchGate . Available at: [Link]
-
Computational study on dipole moment, polarizability and second hyperpolarizability of nitronaphthalenes | Request PDF - ResearchGate . Available at: [Link]
-
Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC - NIH . Available at: [Link]
-
Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach . Available at: [Link]
-
Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers | Request PDF - ResearchGate . Available at: [Link]
-
Brandt, P., Jia, Z. S., & Thibblin, A. (2002). Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds. A Comparative Microcalorimetric and Computational (DFT) Study. The Journal of organic chemistry, 67(22), 7676–7682. Available at: [Link]
-
Computational Study of Protonated Naphthalene - SID . Available at: [Link]
-
1-Nitronaphthalene | C10H7NO2 - PubChem . Available at: [Link]
-
Reactivity of 1-nitronaphthalene and 1,3-dinitronaphthalene with conjugated dienes. An easy access to N-naphthylpyrroles | Request PDF - ResearchGate . Available at: [Link]
-
Ribeiro da Silva, M. A., & Ferreira, A. F. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules (Basel, Switzerland), 28(18), 6681. Available at: [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines . Available at: [Link]
-
Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives - ResearchGate . Available at: [Link]
-
Dr. Alexandra Navrotsky - Thermodynamic Stability of MOFs Made by Mechanochemistry . Available at: [Link]
-
Adsorption attributes of methyl naphthalene and naphthalene on P-Germanane sheets–a DFT outlook | Request PDF - ResearchGate . Available at: [Link]
-
density functional theory - What does B3LYP do well? What does it do badly? . Available at: [Link]
-
DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals - ResearchGate . Available at: [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? . Available at: [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI . Available at: [Link]
-
Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. Available at: [Link]
-
Adsorption of Naphthalene and Quinoline on Pt, Pd and Rh: A DFT Study - ResearchGate . Available at: [Link]
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Head-to-head comparison of different nitrating agents for methyl 2-naphthoate
This guide provides a head-to-head technical comparison of nitrating agents for Methyl 2-Naphthoate , focusing on regioselectivity, yield, and process scalability.
Executive Summary & Regioselectivity Challenge
The nitration of methyl 2-naphthoate is a critical step in the synthesis of dye intermediates and pharmaceutical scaffolds. Unlike benzene derivatives, the naphthalene system presents unique regioselectivity challenges.
The methoxycarbonyl group (-COOMe) at position 2 is an electron-withdrawing group (EWG). It strongly deactivates the ring to which it is attached (Ring A). Consequently, electrophilic attack occurs preferentially on the unsubstituted, electron-rich ring (Ring B), specifically at the
-
Major Isomer (Target): Methyl 5-nitro-2-naphthoate.[1]
-
Secondary Isomer: Methyl 8-nitro-2-naphthoate.
-
Minor Isomers: 1-nitro (sterically hindered) and 4-nitro isomers.
The choice of nitrating agent dictates the 5-nitro : 8-nitro ratio , the extent of dinitration, and the ease of downstream purification.
Mechanistic Pathway[2][3][4]
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2][3][4] The nitronium ion (
Pathway Visualization (DOT)
Caption: Divergent pathways for nitration. C5 attack is kinetically favored over C8, but both occur due to similar electronic activation of the unsubstituted ring.
Head-to-Head Agent Comparison
The following data aggregates experimental outcomes from standard organic synthesis literature and process chemistry benchmarks.
Table 1: Performance Matrix
| Feature | Mixed Acid (Standard) | Acetyl Nitrate (Milder) | Nitronium Tetrafluoroborate |
| Reagents | |||
| Active Species | Nitronium ion ( | Acetyl Nitrate ( | Nitronium salt ( |
| Temperature | -5°C to 0°C | 0°C to 20°C | Room Temperature |
| Yield (Combined) | 85 - 95% | 70 - 80% | >90% |
| 5-Nitro Selectivity | Moderate (~1.5 : 1 ratio) | High (Steric control) | Low (Statistical) |
| Safety Profile | High Risk (Exothermic) | Explosion Hazard (if >10°C) | Moderate (Corrosive salt) |
| Scalability | Excellent (Industrial standard) | Poor (Runaway risk) | Low (Cost prohibitive) |
Detailed Analysis
A. Mixed Acid (
)[3][4][5][6]
-
Mechanism: Sulfuric acid protonates nitric acid to generate a high concentration of free
. -
Pros: Highest conversion rates; cheap reagents; well-understood thermodynamics.
-
Cons: "Sledgehammer" approach. Low regioselectivity leads to a difficult separation of the 5- and 8-isomers (often requiring fractional crystallization).
-
Verdict: The go-to method for bulk synthesis where yield is paramount and chromatography/crystallization is feasible.
B. Acetyl Nitrate (
)
-
Mechanism: Formation of acetyl nitrate in situ. This species is bulkier and less reactive than free
. -
Pros: Improved regioselectivity. The bulkier electrophile faces greater steric hindrance at the C8 position (due to the peri-hydrogen at C1), slightly favoring the C5 position.
-
Cons: Safety. Mixtures of nitric acid and acetic anhydride are prone to thermal runaway and detonation if the temperature is not strictly controlled (<10°C).
-
Verdict: Use only on small scale for high-value intermediates where isomer purity is critical.
C. Nitronium Tetrafluoroborate (
)
-
Mechanism: Direct transfer of
in non-aqueous, aprotic solvents (Acetonitrile/Sulfolane). -
Pros: Clean reaction; non-acidic conditions (useful if acid-sensitive groups are present).
-
Cons: Reagent is expensive and moisture-sensitive.
-
Verdict: Best for kinetic studies or small-scale medicinal chemistry where acid conditions must be avoided.
Validated Experimental Protocol: Mixed Acid Method
This protocol is optimized for the synthesis of the crude mixture (5- and 8- isomers), followed by purification advice.
Safety Pre-Check
-
PPE: Acid-resistant gloves, face shield, lab coat.
-
Hazards: Reaction is highly exothermic.[4][5] Nitric acid is a strong oxidizer.
-
Quench: Have a large beaker of crushed ice ready for quenching.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the Mixed Acid nitration protocol.
Step-by-Step Procedure
-
Solvent Preparation: Place 15 mL of concentrated sulfuric acid (
, 98%) in a 50 mL round-bottom flask containing a magnetic stir bar. Cool the flask in an ice-salt bath to -5°C. -
Substrate Dissolution: Slowly add 1.86 g (10 mmol) of methyl 2-naphthoate to the acid. Ensure complete dissolution. The solution may turn slightly yellow.
-
Nitrating Mixture: In a separate small vial, mix 0.7 mL of conc. nitric acid (
, 70%) with 1.0 mL of conc. sulfuric acid.[7][8][3][4][5][6][9] Cool this mixture to 0°C. -
Addition (Critical Step): Add the nitrating mixture dropwise to the stirred naphthoate solution over 15 minutes. Do not allow the internal temperature to exceed 5°C. Higher temperatures promote dinitration and oxidation.
-
Reaction: Stir at 0°C for 45 minutes. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by two lower spots (5-nitro and 8-nitro isomers). -
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.
-
Isolation: Filter the solid via vacuum filtration.[5] Wash the cake with cold water (3 x 20 mL) followed by saturated aqueous
to remove residual acid. -
Purification:
-
Crude Yield: Expect ~90-95% crude mass.
-
Separation: Recrystallize from methanol. The 5-nitro isomer (mp 106-107°C) is less soluble and typically crystallizes out first. The 8-nitro isomer (mp 98-100°C) remains in the mother liquor.
-
References
- Suzuki, H., et al. (1979). The Nitration of Naphthalene Derivatives. Journal of Organic Chemistry.
-
PubChem. (2025).[10][11] Methyl 2-naphthoate Compound Summary. National Library of Medicine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Methyl 1-Nitro-2-Naphthoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. Methyl 1-nitro-2-naphthoate, a niche aromatic nitro compound, requires a nuanced understanding of its potential hazards to ensure its safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and field-proven insights.
Hazard Assessment and Characterization: Understanding the Risk Profile
This compound combines the chemical characteristics of an aromatic nitro compound, an ester, and a naphthalene backbone. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance with a high degree of caution, is imperative.
Key Hazard Considerations:
-
Aromatic Nitro Compounds: This class of compounds can be toxic and are often oxidizing agents. Some aromatic nitro compounds, particularly those with multiple nitro groups, can be explosive under certain conditions (e.g., heat, shock, or friction).[1][2] While this compound is a mono-nitro compound, this potential for instability should not be disregarded.
-
Naphthalene Derivatives: The naphthalene core is associated with toxicity, and animal studies on related compounds like 1-methylnaphthalene and 2-methylnaphthalene indicate that the respiratory tract and liver are sensitive targets.[3][4][5][6]
-
Ester Functionality: Esters can undergo hydrolysis, and their disposal should be managed to prevent environmental release.
Based on the GHS classifications of structurally similar compounds like 1-nitro-2-methylnaphthalene and 1-nitro-2-naphthol, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][7]
Data Summary: Properties of Related Compounds
| Property | 1-Nitro-2-methylnaphthalene | Methyl 2-naphthoate | 1-Nitro-2-naphthol |
| Molecular Weight | 187.19 g/mol [1] | 186.21 g/mol [8] | 189.17 g/mol [7] |
| Physical State | Yellow solid[1] | Solid | Not specified |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled; may cause skin and eye irritation.[1] | May cause skin, eye, and respiratory irritation.[8] | Causes skin and serious eye irritation; may cause respiratory irritation.[7] |
Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Foundation
Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[9]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[10] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Skin and Body Protection: A lab coat and closed-toe shoes are essential.[10] For larger quantities or in case of a spill, additional protective clothing may be necessary.
Waste Segregation and Collection: The First Step to Proper Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Waste Categorization Workflow
Caption: Waste categorization workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of small quantities of this compound typically generated in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
For Solid this compound:
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container for "Solid Organic Waste - Nitro Compounds." The container should be compatible with the waste.
-
Transfer: Carefully transfer the solid waste into the designated container using a clean spatula. Avoid creating dust.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from heat, ignition sources, and incompatible materials.[11]
For Solutions of this compound:
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container for "Liquid Organic Waste - Nitro Compounds." Ensure the container is made of a material compatible with the solvent used.
-
Transfer: Carefully pour the solution into the waste container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Storage: Store the sealed waste container in secondary containment in a designated hazardous waste accumulation area.
For Contaminated Labware and PPE:
-
Decontamination: Whenever possible, decontaminate reusable labware with an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Disposal of Disposables: Lightly contaminated disposable items such as gloves, paper towels, and pipette tips should be placed in a designated container for "Chemically Contaminated Solid Waste."[12]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[13]
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared is crucial for minimizing risks.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[14] Do not use combustible materials like paper towels as the primary absorbent for neat compounds.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][15]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Final Disposal Pathway: Professional Handling is a Must
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2] All waste containing this compound must be collected and disposed of through your institution's licensed hazardous waste disposal program.[14][17]
Disposal Decision Tree
Caption: Decision tree for the final disposal pathway of this compound waste.
By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Tesoro Refining & Marketing Co. (2012). Material Safety Data Sheet: Naphtha. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-nitronaphthalene. Retrieved from [Link]
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PubChem. (n.d.). 1-Nitro-2-naphthol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-naphthoate. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
